2-Fluoro-3-methoxyphenyl Isothiocyanate
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6FNOS |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
2-fluoro-1-isothiocyanato-3-methoxybenzene |
InChI |
InChI=1S/C8H6FNOS/c1-11-7-4-2-3-6(8(7)9)10-5-12/h2-4H,1H3 |
InChI Key |
FKNNSKFPUZQYHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)N=C=S |
Origin of Product |
United States |
Foundational & Exploratory
2-Fluoro-3-methoxyphenyl Isothiocyanate: Molecular Profiling, Synthesis, and Bioconjugation Dynamics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
As bioconjugation strategies evolve, the demand for highly specific, finely-tuned electrophilic linkers has surged. 2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) represents a sophisticated building block in medicinal chemistry and protein engineering. The incorporation of fluorine and methoxy substituents on the phenyl ring subtly modulates the electrophilicity of the isothiocyanate (-N=C=S) core, offering unique kinetic profiles for nucleophilic attack by protein side chains.
This technical whitepaper provides a rigorous examination of the compound's molecular formulation, synthetic pathways, and field-proven methodologies for protein bioconjugation.
Physicochemical Profiling: Molecular Weight & Formula Dynamics
Understanding the exact mass and structural properties of 2-fluoro-3-methoxyphenyl isothiocyanate is the first step in ensuring accurate stoichiometric calculations for synthesis and conjugation workflows.
Molecular Formula Breakdown
The molecular formula is C₈H₆FNOS . This is derived from the core benzene ring (C₆), substituted at the 1-position by an isothiocyanate group (-N=C=S), at the 2-position by a fluorine atom (-F), and at the 3-position by a methoxy group (-OCH₃).
Exact Mass & Molecular Weight Calculation
To achieve high-fidelity mass spectrometry (LC-MS) validation during drug development, the exact molecular weight must be calculated using standard atomic weights:
-
Carbon (C): 8 × 12.011 = 96.088 g/mol
-
Hydrogen (H): 6 × 1.008 = 6.048 g/mol
-
Fluorine (F): 1 × 18.998 = 18.998 g/mol
-
Nitrogen (N): 1 × 14.007 = 14.007 g/mol
-
Oxygen (O): 1 × 15.999 = 15.999 g/mol
-
Sulfur (S): 1 × 32.065 = 32.065 g/mol
-
Total Molecular Weight: 183.205 g/mol
Quantitative Data Summary
| Property | Value | Structural Implication |
| Chemical Name | 2-Fluoro-1-isothiocyanato-3-methoxybenzene | Standard IUPAC nomenclature. |
| CAS Registry Number | 1351624-58-2[1] | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₆FNOS | Defines stoichiometric equivalents in reactions. |
| Molecular Weight | 183.20 g/mol | Critical for calculating molarity in conjugation buffers. |
| Precursor Amine | 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8)[2] | Starting material for thiophosgenation synthesis. |
| Electrophilic Center | Central Carbon of -N=C=S | Target for nucleophilic attack by amines/thiols. |
Mechanistic Reactivity: The Electrophilic Core
Isothiocyanates are classic heteroallenic electrophiles. The central carbon atom of the -N=C=S group is highly electron-deficient, making it highly reactive toward nucleophiles[3].
The presence of the 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect), which increases the partial positive charge on the isothiocyanate carbon. Conversely, the 3-methoxy group provides competing resonance electron donation (+R effect) to the ring. This push-pull dynamic fine-tunes the reactivity of the isothiocyanate, making it less prone to rapid aqueous hydrolysis than highly electron-deficient aliphatic isocyanates, yet sufficiently reactive for efficient bioconjugation[4].
Lysine vs. Cysteine Conjugation Dynamics
When introduced to a protein, the isothiocyanate can react with two primary nucleophiles:
-
Lysine (ε-amino groups): Forms a highly stable thiourea linkage . This reaction requires a basic environment (pH 8.5–9.5) because the ε-amino group of lysine has a pKa of ~10.5 and must be deprotonated to act as a nucleophile[4][5].
-
Cysteine (thiol groups): Forms a dithiocarbamate linkage . This reaction occurs readily at physiological pH (6.5–7.5). However, dithiocarbamate linkages are thermodynamically reversible. Over time, or in the presence of free amines, an S-to-N transfer can occur, shifting the label from cysteine to lysine[6].
Experimental Methodologies
Protocol A: Synthesis of 2-Fluoro-3-methoxyphenyl Isothiocyanate
Causality Note: The synthesis relies on the reaction of the primary amine precursor with thiophosgene. We utilize a biphasic solvent system (CH₂Cl₂ / aqueous NaHCO₃). The aqueous base serves a dual purpose: it continuously neutralizes the HCl byproduct (driving the reaction forward) and prevents the acid-catalyzed degradation of the product, while the organic phase protects the highly reactive thiophosgene from rapid hydrolysis[7][8].
Reagents:
-
2-Fluoro-3-methoxyaniline (1.0 equiv, 5.0 mmol)
-
Thiophosgene (1.2 equiv, 6.0 mmol) (Caution: Highly toxic, use in fume hood)
-
Dichloromethane (CH₂Cl₂, 25 mL)
-
Saturated aqueous NaHCO₃ (25 mL)
Step-by-Step Workflow:
-
Preparation: Charge a 100 mL round-bottom flask with 2-fluoro-3-methoxyaniline (5.0 mmol).
-
Biphasic Setup: Add 25 mL of CH₂Cl₂ to dissolve the amine, followed by 25 mL of saturated aqueous NaHCO₃.
-
Addition: Cool the vigorously stirring biphasic mixture to 0°C in an ice bath. Slowly add thiophosgene (460 μL, 6.0 mmol) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor completion via TLC (Hexane:EtOAc 9:1).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional 15 mL of CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure isothiocyanate.
Protocol B: Protein Bioconjugation (Lysine Targeting)
Causality Note: To ensure irreversible conjugation, we target lysine residues by buffering the reaction at pH 9.0. A co-solvent (DMSO) is used at ≤10% v/v to maintain the solubility of the hydrophobic isothiocyanate without denaturing the target protein[4].
Step-by-Step Workflow:
-
Protein Preparation: Dissolve the target protein (e.g., Bovine Serum Albumin or a monoclonal antibody) in 0.1 M Sodium Carbonate/Bicarbonate buffer (pH 9.0) to a final concentration of 2–5 mg/mL.
-
Reagent Solubilization: Dissolve 2-Fluoro-3-methoxyphenyl isothiocyanate in anhydrous DMSO to create a 10 mM stock solution.
-
Conjugation: Slowly add the isothiocyanate stock to the protein solution while vortexing gently. Aim for a 10-to-20-fold molar excess of isothiocyanate relative to the protein. Ensure final DMSO concentration does not exceed 10%.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours, or at 4°C overnight with gentle end-over-end mixing.
-
Purification (Self-Validation): Remove unreacted isothiocyanate using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.4).
-
Validation: Analyze the conjugate via LC-MS to determine the exact mass shift, which validates the Degree of Labeling (DoL). Each successful thiourea linkage adds exactly 183.20 g/mol to the protein mass.
Data Visualization: Bioconjugation Pathway
The following diagram illustrates the pH-dependent mechanistic pathways of 2-Fluoro-3-methoxyphenyl isothiocyanate when exposed to protein nucleophiles.
Caption: pH-dependent bioconjugation pathways of isothiocyanates with protein nucleophiles.
References
-
Munch, H., et al. "Synthesis of Isothiocyanates: An Update." National Institutes of Health (PMC). Available at:[Link]
-
Royal Society of Chemistry. "General procedure for the synthesis of isothiocyanates." RSC Publishing. Available at:[Link]
-
Park, J., et al. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates." National Institutes of Health (PMC). Available at:[Link]
-
Smith, A., et al. "Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI. Available at:[Link]
-
Kawakishi, S., et al. "Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions: Plausible Transformation of Isothiocyanate from Thiol to Amine." Chemical Research in Toxicology (ACS). Available at:[Link]
Sources
- 1. New product list _ Page 1294 _ ChemicalBook [chemicalbook.com]
- 2. 801282-00-8|2-Fluoro-3-methoxyaniline|BLD Pharm [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate-mediated cyclization of phage-displayed peptides enables discovery of macrocyclic binders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Structure of 1-fluoro-2-isothiocyanato-3-methoxybenzene
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of 1-fluoro-2-isothiocyanato-3-methoxybenzene
Abstract
This technical guide provides a comprehensive examination of 1-fluoro-2-isothiocyanato-3-methoxybenzene, a substituted aromatic isothiocyanate with potential applications in medicinal chemistry and materials science. Given the limited specific literature on this particular isomer, this document synthesizes foundational principles of organic chemistry with data from analogous structures to propose a robust framework for its synthesis, structural elucidation, and reactivity. We will delve into detailed spectroscopic characterization, predictable reactivity patterns, and its potential as a building block in drug discovery. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this versatile chemical entity.
Introduction: The Strategic Value of Substituted Aromatic Isothiocyanates
Isothiocyanates (R-N=C=S) are a class of highly valuable compounds, recognized for their diverse biological activities and their utility as versatile synthetic intermediates.[1] They are the active principles in many cruciferous vegetables, contributing to their anticancer and antimicrobial properties.[2] In synthetic chemistry, the isothiocyanate group serves as a powerful electrophile, readily reacting with nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems, which are foundational scaffolds in many pharmaceutical agents.[1][3]
The strategic placement of substituents on an aromatic ring allows for the fine-tuning of a molecule's physicochemical properties. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, improve lipophilicity, and modulate pKa, all critical parameters in drug design.[3][4] Similarly, a methoxy group can influence solubility, receptor binding, and electronic properties. The combination of these three functionalities—fluoro, methoxy, and isothiocyanate—on a benzene ring creates a molecule, 1-fluoro-2-isothiocyanato-3-methoxybenzene, of significant interest for the development of novel therapeutics and chemical probes.
Molecular Structure and Predicted Physicochemical Properties
The core structure consists of a benzene ring substituted at positions 1, 2, and 3 with fluorine, isothiocyanate, and methoxy groups, respectively.
Caption: 2D .
Based on its structure and data from similar compounds[5], its key physicochemical properties are predicted as follows:
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₆FNOS | Elemental Composition |
| Molecular Weight | 183.21 g/mol | Elemental Composition |
| Monoisotopic Mass | 183.01541 Da | Mass Spectrometry Prediction |
| XlogP | ~2.9 - 3.4 | Prediction based on analogs[5][6] |
| Appearance | Colorless to pale yellow liquid/solid | General property of aryl isothiocyanates |
| Boiling Point | >200 °C (estimated) | Structure-based estimation |
Proposed Synthesis: A Robust Protocol
A reliable synthesis of aryl isothiocyanates typically starts from the corresponding primary aniline.[1] The proposed route to 1-fluoro-2-isothiocyanato-3-methoxybenzene begins with 2-amino-1-fluoro-3-methoxybenzene. The conversion proceeds via a dithiocarbamate intermediate, which is then decomposed. The use of phenyl chlorothionoformate offers a versatile and efficient method, particularly for anilines with varied electronic properties.[7][8][9]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-fluoro-3-isothiocyanato-5-methoxybenzene (C8H6FNOS) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 1-fluoro-2-isocyanato-3-methoxybenzene (C8H6FNO2) [pubchemlite.lcsb.uni.lu]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
Solubility and Stability Profile of 2-Fluoro-3-Methoxyphenyl Isothiocyanate in Organic Solvents
A Technical Guide for Preclinical and Synthetic Applications
Executive Summary
2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) is a highly reactive, electrophilic building block utilized in advanced organic synthesis, bioconjugation, and medicinal chemistry[1]. Like other aromatic isothiocyanates, its application efficacy is heavily dictated by its solvation environment. Improper solvent selection not only limits solubility but actively degrades the compound via nucleophilic attack[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic solubility charts. Here, we analyze the structural causality behind the compound's solvation behavior, detail its degradation mechanisms, and provide self-validating experimental protocols to ensure maximum yield and stability in your workflows.
Structural Causality: Why Solvent Choice Matters
To understand the solubility of 2-Fluoro-3-methoxyphenyl isothiocyanate, we must analyze its molecular architecture. The isothiocyanate functional group (–N=C=S) is inherently lipophilic, rendering the molecule highly soluble in organic solvents but virtually insoluble in aqueous media[3].
However, the specific substituents on the phenyl ring drastically alter its reactivity profile:
-
The 2-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I).
-
The 3-Methoxy Substituent: Positioned meta to the isothiocyanate group, the methoxy group cannot donate electron density to the –NCS carbon via resonance (+R). Instead, its inductive withdrawal (-I) dominates.
The Result: The combined electron-withdrawing effects of the fluoro and methoxy groups severely deplete electron density from the phenyl ring. This significantly increases the partial positive charge (
Quantitative Solubility & Solvent Compatibility Profile
Based on empirical data from structurally analogous compounds (such as phenethyl isothiocyanate and phenyl isothiocyanate), the solubility profile is summarized below[3].
Table 1: Solubility and Stability of 2-Fluoro-3-methoxyphenyl isothiocyanate
| Solvent Class | Specific Solvent | Est. Solubility (mg/mL) | Long-Term Stability (at -20°C) | Recommended Application |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 30.0 | High (> 1 month) | Biological assays, Stock solutions |
| Polar Aprotic | Acetonitrile (ACN) | > 50.0 | High (> 1 month) | HPLC analysis, Stock solutions |
| Polar Aprotic | Dimethylformamide (DMF) | > 30.0 | High (> 1 month) | Peptide synthesis, Derivatization |
| Non-Polar | Dichloromethane (DCM) | Miscible | Moderate (Evaporation risk) | Liquid-liquid extraction, Synthesis |
| Polar Protic | Ethanol / Methanol | > 30.0 | Low (Forms thiocarbamates) | Not recommended for long-term storage |
| Aqueous | Water / PBS (pH 7.4) | < 0.1 | Low (Hydrolyzes) | Requires DMSO co-solvent (<1% final) |
Data extrapolated from established isothiocyanate solubility parameters[2].
Degradation Mechanisms in Suboptimal Solvents
Understanding the logical relationship between solvent chemistry and compound degradation is critical for experimental integrity.
-
Protic Solvent Degradation: In alcohols (methanol, ethanol), the oxygen nucleophile attacks the electrophilic isothiocyanate carbon, forming stable thiocarbamates. This reaction is accelerated by the electron-withdrawing fluorine atom[2].
-
Aqueous Hydrolysis: In the presence of moisture or aqueous buffers, the compound hydrolyzes into a monothiocarbamate intermediate, which rapidly fragments into carbon oxide sulfide (COS) and 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8)[4][5]. The resulting amine can then react with unhydrolyzed isothiocyanate to form an insoluble N,N'-diarylthiourea precipitate.
Solvent-dependent reactivity and degradation pathways of 2-Fluoro-3-methoxyphenyl isothiocyanate.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in checks to confirm compound integrity.
Protocol 1: Preparation of a 10 mM Anhydrous Stock Solution
Because isothiocyanates are highly moisture-sensitive[3], stock solutions must be prepared under strict anhydrous conditions to prevent the formation of 2-fluoro-3-methoxyaniline[5].
Materials:
-
2-Fluoro-3-methoxyphenyl isothiocyanate (Solid/Neat liquid)
-
Anhydrous DMSO or Acetonitrile (Water content < 0.005%)
-
Argon or Nitrogen gas
-
Amber glass vials with PTFE-lined septa
Step-by-Step Methodology:
-
Equilibration: Allow the sealed vial of 2-Fluoro-3-methoxyphenyl isothiocyanate to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents atmospheric moisture from condensing on the cold chemical, which would initiate hydrolysis.
-
Weighing: Rapidly weigh the required mass (e.g., 1.83 mg for 1 mL of 10 mM solution) using an analytical balance inside a fume hood.
-
Solvation: Immediately add 1.0 mL of Anhydrous DMSO or ACN. Vortex gently for 15-30 seconds until completely dissolved.
-
Inert Purging (Validation Step): Purge the headspace of the amber vial with a gentle stream of Argon or Nitrogen gas for 15 seconds to displace ambient oxygen and humidity[2].
-
Storage: Seal tightly and store at -20°C.
-
Integrity Check: Before use in critical assays, run a 1 µL aliquot on HPLC-UV (254 nm). The presence of a secondary, more polar peak indicates amine formation via hydrolysis.
Protocol 2: Saturation Shake-Flask Method for Solubility Determination
If exact quantitative solubility limits are required for your specific solvent system, use this standardized analytical protocol.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of 2-Fluoro-3-methoxyphenyl isothiocyanate (e.g., 100 mg) to a 2 mL Eppendorf tube containing 1 mL of the target test solvent.
-
Equilibration: Secure the tube in a thermostatic shaker set to 25°C. Agitate at 500 rpm for 24 hours to ensure thermodynamic equilibrium is reached.
-
Separation: Centrifuge the suspension at 11,000 rpm for 10 minutes to pellet the undissolved solute.
-
Extraction: Carefully extract 100 µL of the clear supernatant using a positive displacement pipette (to account for solvent vapor pressure).
-
Dilution & Analysis: Dilute the supernatant 1:100 in ACN to prevent detector saturation. Analyze via HPLC-UV against a pre-established standard calibration curve of the compound to calculate the exact saturation concentration (mg/mL).
References
-
Phenethyl isothiocyanate 99 2257-09-2 - Sigma-Aldrich. Sigma-Aldrich. Link
-
Phenyl isothiocyanate, 97% 5 g | Buy Online. Thermo Scientific Chemicals. 3
-
Preventing degradation of 2-Phenyl-D5-ethyl isothiocyanate in solution. Benchchem. 2
-
4-Fluorophenyl isothiocyanate. Santa Cruz Biotechnology. 4
-
CAS:1360955-02-7 1-Fluoro-3-isothiocyanato-2-methoxybenzene. Bidepharm. 1
-
801282-00-8 | 2-Fluoro-3-methoxyaniline. BLD Pharm. 5
Sources
- 1. CAS:1360955-02-71-Fluoro-3-isothiocyanato-2-methoxybenzene-毕得医药 [bidepharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 801282-00-8|2-Fluoro-3-methoxyaniline|BLD Pharm [bldpharm.com]
The Strategic Application and Sourcing of Fluorinated Aryl Isothiocyanates in Bioconjugation and Analytical Chemistry
Executive Summary
Fluorinated aryl isothiocyanates—such as 4-fluorophenyl isothiocyanate and pentafluorophenyl isothiocyanate (PFPITC)—are indispensable electrophilic reagents in modern drug development, proteomics, and analytical chemistry. As application scientists, we must recognize that the incorporation of fluorine atoms onto the aromatic ring fundamentally alters the physicochemical properties of the isothiocyanate reactive group. The causality behind their enhanced reactivity lies in fluorine’s high electronegativity, which increases the electrophilicity of the isothiocyanate carbon, thereby accelerating nucleophilic attack by primary amines (e.g., lysine residues or N-terminal amines). Furthermore, the robust carbon-fluorine bond imparts metabolic stability, while the ^19F nucleus provides an exceptional handle for NMR-based structural validation without background interference from biological matrices.
Commercial Landscape & Supplier Specifications
Sourcing high-purity fluorinated aryl isothiocyanates is critical. Impurities such as unreacted anilines or aqueous hydrolysis byproducts can severely compromise conjugation efficiency and introduce artifacts in mass spectrometry. Table 1 summarizes the quantitative specifications of key reagents from major commercial suppliers.
Table 1: Commercial Suppliers and Specifications of Key Fluorinated Aryl Isothiocyanates
| Compound | Key Supplier | Purity Spec | Physical State | Key Application |
| 4-Fluorophenyl isothiocyanate | Sigma-Aldrich | 98% | Solid (mp 24-26 °C) | Thiourea synthesis, bioconjugation |
| 3-Fluorophenyl isothiocyanate | Thermo Fisher[1] | 97+% | Liquid | Small molecule derivatization |
| Pentafluorophenyl isothiocyanate | Sigma-Aldrich | ≥97.0% (GC) | Liquid | N-alkyl Edman degradation |
Mechanistic Causality: The N-Alkyl Edman Procedure
A premier application demonstrating the unique reactivity of highly fluorinated isothiocyanates is the modified Edman degradation, specifically the "N-alkyl Edman procedure"[2]. This technique is utilized for monitoring in vivo electrophile exposure via hemoglobin adducts.
In this methodology, pentafluorophenyl isothiocyanate (PFPITC) is reacted with N-alkylated valine residues. The extreme electron-withdrawing nature of the pentafluorophenyl ring facilitates a highly efficient spontaneous cyclization[3]. Unlike traditional Edman degradation—which requires strong acid to cleave the phenylthiocarbamyl derivative—PFPITC induces N-alkylated valines to cyclize and detach as pentafluorophenylthiohydantoins (PFPTHs) under near-neutral or mildly alkaline conditions[2]. This mechanistic divergence is driven by the steric and electronic influence of the N-substituent combined with the highly activated PFPITC reagent, allowing the selective detachment of adducted N-terminals while leaving unmodified N-terminals intact[3].
Logical workflow and mechanism of the N-alkyl Edman procedure using PFPITC.
Experimental Protocol: Bioconjugation & Self-Validation System
To ensure reproducibility and high coupling efficiency, the conjugation of fluorinated aryl isothiocyanates to proteins must be rigorously controlled. The isothiocyanate group (-N=C=S) reacts exclusively with unprotonated primary amines[4]. Therefore, the pH of the reaction buffer is the most critical variable; it must be maintained above the pKa of the N-terminal amine (~8.0) to ensure the amines are nucleophilic, typically optimized between pH 8.5 and 9.5[5].
Step-by-Step Methodology
-
Buffer Exchange: Dialyze the target protein (2-5 mg/mL) into an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).
-
Causality: Tris or glycine buffers contain primary amines that will competitively consume the isothiocyanate reagent, quenching the reaction. A pH of 9.0 ensures a sufficient fraction of lysine ε-amino groups and N-termini are deprotonated[5].
-
-
Reagent Preparation: Dissolve the fluorinated aryl isothiocyanate in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Causality: Isothiocyanates are highly susceptible to hydrolysis in aqueous environments[4]. Preparing the stock in an anhydrous organic solvent minimizes degradation into unreactive amines.
-
-
Conjugation Reaction: Slowly add the isothiocyanate solution to the protein solution while stirring, targeting a 10:1 to 20:1 molar ratio of isothiocyanate to protein[5]. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to prevent protein denaturation. Incubate the mixture in the dark at room temperature for 1-2 hours.
-
Purification: Remove unreacted isothiocyanate and hydrolysis byproducts using a Sephadex G-25 gel filtration column equilibrated with Phosphate-Buffered Saline (PBS, pH 7.4)[5]. The larger protein conjugate will elute in the void volume.
The Self-Validating Quality Control
A robust protocol must be self-validating. The incorporation of the fluorinated aryl group provides built-in orthogonal validation methods:
-
^19F NMR Spectroscopy: Analyze the purified conjugate. The appearance of a broad ^19F resonance confirms covalent attachment, as the fluorinated tag is now tumbling at the slower macro-molecular rate of the protein.
-
UV-Vis Spectrophotometry: Quantify the degree of labeling (F/P ratio) by measuring the absorbance at 280 nm (protein concentration) and the specific absorbance peak of the substituted thiourea linkage or the fluorophore itself[5].
Experimental workflow for protein bioconjugation with fluorinated aryl isothiocyanates.
References
-
4-Fluorophenyl isothiocyanate 98 1544-68-9, sigmaaldrich.com, Link
-
3-Fluorophenyl isothiocyanate, 97+% 5 g, fishersci.com, 1
-
Applicability of a Modified Edman Procedure for Measurement of Protein Adducts: Mechanisms of Formation and Degradation of, acs.org, 2
-
Pentafluorophenyl isothiocyanate ≥97.0% (GC) 35923-79-6, sigmaaldrich.com,Link
-
Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC), benchchem.com, 5
-
FITC (Fluorescein Isothiocyanate), aatbio.com, 4
-
Applicability of a Modified Edman Procedure for Measurement of Protein Adducts: Mechanisms of Formation and Degradation of Phenylthiohydantoins, acs.org, 3
Sources
Strategic Sourcing & Technical Guide: 2-Fluoro-3-methoxyphenyl isothiocyanate
Executive Summary
2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1351624-58-2) is a specialized heterocyclic building block, most notably recognized as the pharmacophore anchor in Elagolix (Orilissa) , a GnRH antagonist approved for endometriosis pain.
Despite its critical utility in medicinal chemistry, this specific isothiocyanate is rarely stocked as a catalog item. It is predominantly a "make-on-demand" chemical with high lead times (4–8 weeks) and premium pricing ($500+ per gram).
The Strategic Pivot: For researchers and procurement officers, the optimal strategy is not to buy the isothiocyanate, but to synthesize it from the abundant and inexpensive precursor: 2-Fluoro-3-methoxyaniline (CAS: 801282-00-8). This guide provides the market analysis, cost-benefit logic, and a validated synthesis protocol to bypass supply bottlenecks.
Part 1: Chemical Profile & Utility
Structural Significance
The 2-fluoro-3-methoxy motif is a classic example of "scaffold decoration" in drug design.
-
Fluorine Effect: The ortho-fluorine atom modulates the pKa of the aniline nitrogen and improves metabolic stability by blocking the oxidation prone phenyl ring positions.
-
Methoxy Group: Provides a hydrogen bond acceptor site, critical for locking the molecule into a bioactive conformation within the GnRH receptor pocket.
-
Isothiocyanate (-N=C=S): An electrophilic "warhead" used to react with amines or hydrazines to form thioureas , thiohydantoins , or pyrimidinones (the core of Elagolix).
Key Applications
| Drug/Candidate | Indication | Role of Moiety |
| Elagolix (Orilissa) | Endometriosis | Primary aromatic substituent on the uracil core.[1] |
| GnRH Antagonists | Hormone-dependent cancers | Pharmacophore for receptor affinity. |
| 1,3,4-Oxadiazoles | Antimicrobial research | Lipophilic domain for membrane penetration. |
Part 2: Market Analysis (Price & Availability)
The market for this compound is bifurcated between the expensive end-product and the commoditized precursor .
Target Compound: 2-Fluoro-3-methoxyphenyl isothiocyanate[2]
-
CAS: 1351624-58-2[2]
-
Availability: Low / Custom Synthesis Only .
-
Typical Lead Time: 4–8 Weeks.
-
Estimated Cost: >$500 USD / gram (Custom Quote).
-
Suppliers: Specialized boutiques (e.g., WuXi AppTec, Enamine - Make on Demand).
The Precursor: 2-Fluoro-3-methoxyaniline[1][3][4]
-
Availability: High / In-Stock .
-
Typical Lead Time: 1–5 Days.
-
Market Price:
-
1 g: ~$30 - $45 USD
-
25 g: ~$350 - $400 USD
-
Bulk (1 kg): Negotiable (~$2,000 - $3,000 USD)
-
-
Major Suppliers: Sigma-Aldrich, Fluorochem, Accela ChemBio, Combi-Blocks.
Cost-Benefit Decision Matrix
| Factor | Buying Isothiocyanate | Synthesizing In-House |
| Cost (10g) | ~$5,000+ | ~$200 (Materials) |
| Time | 6 Weeks | 2 Days |
| Risk | Shipping delays, purity issues | Safety (handling CS2/Thiophosgene) |
Part 3: Technical Synthesis Protocol
Method Selection: The "Green" Alternative
While traditional synthesis uses Thiophosgene (CSCl₂) , it is highly toxic and regulated. We recommend the DCC/CS₂ method or the TCDI method for safer, bench-top execution with high yields (>85%).
Protocol: Conversion of Aniline to Isothiocyanate via TCDI
Reaction: 2-Fluoro-3-methoxyaniline + 1,1'-Thiocarbonyldiimidazole (TCDI) → Product
Materials
-
Precursor: 2-Fluoro-3-methoxyaniline (1.0 eq)
-
Reagent: 1,1'-Thiocarbonyldiimidazole (TCDI) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Workup: 1M HCl, Brine, Na₂SO₄.
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-3-methoxyaniline (10 mmol, 1.41 g) in anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add TCDI (12 mmol, 2.14 g) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and let the mixture stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The aniline spot (polar) should disappear, replaced by a less polar isothiocyanate spot.
-
-
Quench & Wash: Dilute with DCM (50 mL). Wash with 1M HCl (2 x 30 mL) to remove imidazole by-products. Wash with saturated brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude residue is usually pure enough for subsequent steps. If necessary, purify via short silica plug filtration (eluent: 100% Hexanes or 5% EtOAc/Hexanes).
Yield Expectation: 85–95% as a pale yellow oil/solid. Storage: Store at -20°C under nitrogen. Moisture sensitive.
Part 4: Visualization of Workflows
Synthesis & Application Logic
The following diagram illustrates the strategic sourcing decision and the chemical pathway to the Elagolix core.
Figure 1: Strategic pathway converting the commoditized aniline precursor into the high-value isothiocyanate intermediate for Elagolix synthesis.
Reaction Mechanism (TCDI Route)
Figure 2: Simplified mechanistic flow for the conversion of aniline to isothiocyanate using TCDI.
References
-
Elagolix Discovery: Chen, C., et al. (2008). "Discovery of Elagolix (NBI-56418): A Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor." Journal of Medicinal Chemistry. Link
-
Precursor Availability (Sigma-Aldrich): Product Page for 2-Fluoro-3-methoxyaniline (CAS 801282-00-8). Link
- TCDI Synthesis Method: Boas, U., et al. (2004). "Thiocarbonyldiimidazole (TCDI) - A Safe Alternative to Thiophosgene." Journal of Organic Chemistry.
-
Accela ChemBio: Supplier catalog for Fluorinated Anilines. Link
-
ChemicalBook: CAS Registry for 2-Fluoro-3-methoxyphenyl isothiocyanate (1351624-58-2). Link
Sources
- 1. 801282-00-8(2-fluoro-3-methoxy-aniline) | Kuujia.com [kuujia.com]
- 2. 2-Fluoro-3-methoxyphenyl Isothiocyanate CAS#: 1351624-58-2 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 801282-00-8,2-Fluoro-3-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 2-Fluoro-3-methoxyaniline | CAS 801282-00-8 [daltonresearchmolecules.com]
The Regiochemical Dichotomy: 2-Fluoro-3-methoxyphenyl vs. 3-Fluoro-2-methoxyphenyl Isothiocyanate in Drug Discovery
Executive Summary
In the development of targeted therapeutics, the thiourea pharmacophore is a critical structural motif, frequently utilized in kinase inhibitors, GPCR modulators, and fluorescent probes. The synthesis of these motifs relies heavily on the nucleophilic addition of amines to phenyl isothiocyanate building blocks. However, a common pitfall in early-stage drug development is assuming that isomeric building blocks behave identically under standard coupling conditions.
This technical guide provides an in-depth analysis of two closely related isomers: 2-Fluoro-3-methoxyphenyl isothiocyanate and 3-Fluoro-2-methoxyphenyl isothiocyanate . By dissecting their steric and electronic profiles, we establish a causal framework for optimizing thiourea synthesis, demonstrating how a simple shift in regiochemistry dictates reaction kinetics, yield, and necessary experimental interventions.
Structural and Electronic Profiling
The fundamental difference in reactivity between these two building blocks is governed by the "ortho effect"—the steric and electronic influence of the substituent immediately adjacent to the isothiocyanate (-NCS) group.
Quantitative & Qualitative Comparison Table
| Property | 2-Fluoro-3-methoxyphenyl isothiocyanate | 3-Fluoro-2-methoxyphenyl isothiocyanate |
| CAS Number | 1351624-58-2[1] | 1360955-02-7[2] |
| Ortho Substituent | Fluorine (-F) | Methoxy (-OCH₃) |
| Steric Hindrance at Reaction Center | Low (Van der Waals radius ~1.47 Å) | High (Bulky, freely rotating methyl group) |
| Electronic Effect on NCS Carbon | Strong Inductive Withdrawal (-I) | Inductive Withdrawal (-I) + Resonance Donation (+M) |
| Nucleophilic Addition Kinetics | Fast / Spontaneous at Room Temperature | Slow / Requires elevated temperature or base catalysis |
Mechanistic Causality: The Ortho Effect
The reactivity of an isothiocyanate is strictly governed by the electrophilicity of its central carbon atom and the steric accessibility of the Bürgi-Dunitz trajectory for incoming nucleophiles.
The 2-Fluoro-3-methoxy Isomer: Here, the fluorine atom occupies the ortho position. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that intensifies the partial positive charge on the isothiocyanate carbon, making it highly electrophilic[1]. Furthermore, fluorine has a small atomic radius, offering negligible steric resistance. This synergistic combination of high electrophilicity and low steric bulk results in rapid, spontaneous nucleophilic addition.
The 3-Fluoro-2-methoxy Isomer: In this isomer, the methoxy (-OCH₃) group occupies the ortho position[2]. The methoxy oxygen exerts a competing electronic effect: while inductively withdrawing (-I), its lone pairs donate electron density into the aromatic system via resonance (+M), which slightly dampens the electrophilicity of the -NCS group. More critically, the methoxy group is sterically bulky. Its rotation physically shields the -NCS carbon, blocking the optimal approach angle for incoming amines[3]. Consequently, this isomer exhibits sluggish kinetics and requires thermal or catalytic activation to drive thiourea formation[4].
Reaction Kinetics & Steric Pathway Visualization
Fig 1: Steric and electronic factors governing isothiocyanate-amine coupling kinetics.
Self-Validating Experimental Protocol: Thiourea Synthesis
To ensure high-fidelity synthesis and bypass the kinetic bottlenecks associated with the 3-fluoro-2-methoxy isomer, the following protocol incorporates self-validating checkpoints.
Materials Required:
-
Target Isothiocyanate isomer (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (0.5 eq - required only for the 3-F, 2-OMe isomer)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the selected isothiocyanate in 5 mL of anhydrous THF in a round-bottom flask under an inert nitrogen atmosphere.
-
Nucleophilic Addition:
-
For 2-Fluoro-3-methoxyphenyl isothiocyanate: Add the amine (1.1 mmol) dropwise at room temperature. The reaction is typically exothermic and reaches completion within 1-2 hours.
-
For 3-Fluoro-2-methoxyphenyl isothiocyanate: Add the amine (1.1 mmol) followed by DIPEA (0.5 mmol). Elevate the reaction temperature to 40°C. The base and heat are required to overcome the steric activation barrier induced by the ortho-methoxy group.
-
-
In-Process Validation (Critical Step): Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:EtOAc 7:3) and LC-MS.
-
Self-Validation Logic: The isothiocyanate starting material is highly UV-active and non-polar (high Rf). Successful conversion is validated by the complete disappearance of the high-Rf spot and the emergence of a lower-Rf, highly polar spot (the thiourea). LC-MS must confirm the exact [M+H]⁺ mass of the target thiourea adduct, validating the absence of unreacted amine.
-
-
Workup: Quench the reaction with 0.1 M HCl (10 mL) to protonate and solubilize any unreacted trace amines into the aqueous layer. Extract the product with EtOAc (3 x 10 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via flash column chromatography (silica gel) or recrystallization from an Ethanol/Water gradient.
Applications in Targeted Therapeutics
Thiourea derivatives synthesized from these specific fluorinated building blocks are highly prized in oncology and metabolic disease research. The fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation, while the methoxy group provides a critical hydrogen-bond acceptor.
When integrated into small-molecule inhibitors, these thioureas act as bidentate hydrogen-bond donors. They effectively anchor the drug within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), competitively displacing ATP and halting downstream oncogenic signaling cascades[4].
Fig 2: Mechanism of action for thiourea-based RTK inhibitors in cellular signaling.
References
-
[2] ChemSrc. 1360955-02-7 3-Fluoro-2-methoxyphenyl Isothiocyanate. Available at:[Link]
-
[4] ResearchGate. Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. Available at:[Link]
-
[3] UC Irvine / eScholarship. Sustainable Polymer Designs via Dynamic Covalent Chemistries (Analysis of bulky thiourea formation kinetics). Available at:[Link]
Sources
- 1. 2-Fluoro-3-methoxyphenyl Isothiocyanate CAS#: 1351624-58-2 [m.chemicalbook.com]
- 2. 1360955-02-7_3-Fluoro-2-methoxyphenyl IsothiocyanateCAS号:1360955-02-7_3-Fluoro-2-methoxyphenyl Isothiocyanate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
2-Fluoro-3-methoxyphenyl isothiocyanate PubChem CID 1619287
The Strategic Application of 2-Fluoro-3-methoxyphenyl Isothiocyanate (PubChem CID 1619287) in Advanced Drug Discovery and Bioconjugation
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the isothiocyanate (-N=C=S) functional group is a cornerstone electrophile, widely utilized for the synthesis of thioureas, thiazolidinones, and targeted covalent inhibitors . Among this class, 2-Fluoro-3-methoxyphenyl isothiocyanate (PubChem CID 1619287) represents a highly specialized building block. As an application scientist, selecting this specific substitution pattern is never arbitrary; it is driven by precise stereoelectronic requirements. The ortho-fluorine atom and meta-methoxy group work in tandem to modulate the reactivity of the isothiocyanate core while imparting critical pharmacokinetic advantages to the final drug scaffold, such as enhanced metabolic stability and targeted hydrogen-bonding capabilities.
Stereoelectronic Profiling & Causality
Understanding the physicochemical properties of CID 1619287 is essential for predicting its behavior in both synthetic workflows and biological systems.
-
The Fluorine Effect (ortho-position): Fluorine exerts a strong inductive (-I) electron-withdrawing effect. By pulling electron density away from the aromatic ring, it increases the partial positive charge on the isothiocyanate carbon, thereby accelerating nucleophilic attack. Biologically, fluorine acts as a bioisostere for hydrogen, increasing the lipophilicity of the final scaffold and blocking rapid CYP450-mediated ortho-hydroxylation.
-
The Methoxy Effect (meta-position): The 3-methoxy group provides critical hydrogen-bond acceptor (HBA) capabilities. In kinase inhibitor design, this ether oxygen frequently engages with the hinge region of the target protein. Furthermore, its steric bulk restricts the conformational flexibility of the resulting thiourea derivative, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding.
Table 1: Physicochemical & Structural Profiling
| Property | Value | Causality / Impact in Drug Design |
|---|---|---|
| Molecular Weight | 183.20 g/mol | Highly ligand-efficient; leaves an ample mass budget for the remainder of the therapeutic molecule. |
| H-Bond Acceptors | 3 (N, O, S) | Facilitates robust interactions with target protein backbones or allosteric pockets. |
| H-Bond Donors | 0 | Increases membrane permeability and passive cellular diffusion. |
| Rotatable Bonds | 2 | Balances conformational flexibility with structural rigidity. |
| Reactivity Profile | Highly Electrophilic | Rapidly undergoes nucleophilic addition with primary/secondary amines and thiols . |
Mechanistic Pathway: Nucleophilic Addition
The primary utility of 2-fluoro-3-methoxyphenyl isothiocyanate lies in its transformation into heteroatomic functional groups . When exposed to a nucleophile (such as a primary amine), the nitrogen lone pair attacks the highly electrophilic central carbon of the isothiocyanate. This generates a transient tetrahedral intermediate, which rapidly undergoes proton transfer to yield a stable, substituted thiourea derivative.
Nucleophilic addition pathway of 2-Fluoro-3-methoxyphenyl isothiocyanate.
Self-Validating Experimental Workflow: Thiourea Synthesis
To ensure reproducibility and scientific integrity, the following protocol for synthesizing 1-(2-fluoro-3-methoxyphenyl)-3-alkylthiourea is designed as a self-validating system . Each phase contains a built-in analytical checkpoint to verify success before proceeding.
Step-by-Step Methodology:
-
Reagent Preparation (Anhydrous Conditions): Dissolve 1.0 eq of 2-fluoro-3-methoxyphenyl isothiocyanate in anhydrous Dichloromethane (DCM).
-
Causality: Isothiocyanates are moisture-sensitive. Even trace water will cause slow hydrolysis into the corresponding aniline, which will subsequently react with unreacted isothiocyanate to form an unwanted symmetric 1,3-diphenylthiourea byproduct.
-
-
Nucleophilic Addition: Cool the solution to 0°C under an Argon atmosphere. Add 1.1 eq of the target primary amine dropwise.
-
Causality: The nucleophilic attack is highly exothermic. Starting at 0°C suppresses thermal degradation and prevents off-target side reactions.
-
-
Reaction Monitoring (Validation Check 1): Allow the reaction to warm to room temperature over 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc gradient.
-
Self-Validation: The reaction is complete when the high-Rf UV-active spot of the starting isothiocyanate completely disappears.
-
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Structural Validation (Validation Check 2): Analyze the crude product via IR and ¹H-NMR spectroscopy.
-
Self-Validation: A successful conversion is unambiguously confirmed by the complete disappearance of the characteristic -N=C=S infrared stretch at ~2100 cm⁻¹ and the emergence of two distinct thiourea N-H proton signals in the ¹H-NMR spectrum (typically between 8.0–10.0 ppm).
-
Self-validating experimental workflow for thiourea derivative synthesis.
Applications in Targeted Therapeutics
Derivatives synthesized from fluorophenyl isothiocyanates are highly prized in drug discovery. They act as key intermediates in the synthesis of complex hydrazides and heterocyclic pharmacophores .
-
Anti-Inflammatory & Metabolic Targeting: Compounds bearing the fluorophenyl isothiocyanate-derived scaffolds are actively screened in high-throughput assays for their efficacy in preventing and treating atherosclerosis, systemic inflammation, and lipid metabolism disorders .
-
Antimicrobial & Antiviral Agents: The thiourea motif generated from this building block is a privileged structure, frequently utilized to identify new inhibitors of urease and vital inflammatory markers .
Safety, Handling, & Storage
-
Handling: All manipulations must be performed in a certified fume hood using type P3 respirator cartridges, face shields, and chemically resistant gloves.
-
Storage: To prevent hydrolytic degradation, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C in a tightly sealed, light-resistant container.
References
-
[0.1] Title: 2-Fluoro-3-methoxyphenyl isothiocyanate | CID 1619287 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
[1] Title: Cas 1544-68-9, 4-FLUOROPHENYL ISOTHIOCYANATE - LookChem Source: LookChem URL:[Link]
-
[2] Title: CN113181160A - Application of isothiocyanate compounds Source: Google Patents URL:
Sources
Methodological & Application
Application Note: Strategic Synthesis of Fluorinated Benzothiazoles from Isothiocyanate Precursors
Executive Summary
Fluorinated benzothiazoles represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in therapeutics such as Riluzole (ALS treatment) and various antitumor/antimicrobial candidates. The incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and binding affinity.
This guide details two robust, modular protocols for synthesizing these scaffolds using Aryl Isothiocyanates (Ar-NCS) as the central "lynchpin" intermediate. Unlike traditional condensations of 2-aminothiophenols (which are prone to rapid oxidation and dimerization), isothiocyanate-based routes offer superior stability, modularity, and regiocontrol.
Key Advantages of Isothiocyanate Protocols:
-
Modularity: The NCS carbon becomes the C2 position, allowing late-stage diversification of the 2-substituent.
-
Regiocontrol: Pre-installing fluorine on the isothiocyanate precursor guarantees its position in the final heterocycle.
-
Atom Economy: Facilitates "One-Pot" cascade sequences (thiourea formation
intramolecular cyclization).
Strategic Pathway & Mechanism
The transformation of isothiocyanates into benzothiazoles generally proceeds via the formation of a thioamide/thiourea intermediate followed by an intramolecular C-S bond formation. This can be achieved via Radical Oxidative Cyclization or Metal-Catalyzed Cross-Coupling .
Pathway Diagram
The following diagram illustrates the two protocols detailed in this guide.
Figure 1: Strategic divergence for synthesizing fluorinated benzothiazoles. Protocol A utilizes an oxidative radical mechanism, while Protocol B relies on metal-catalyzed cross-coupling for high fidelity.
Protocol A: Metal-Free Oxidative Cyclization (The "Modern Jacobsen")
Target: 2-Aryl or 2-Alkyl substituted Fluorobenzothiazoles. Mechanism: Formation of a thioformanilide followed by radical cation cyclization using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PIFA (Hypervalent Iodine).
Reagents & Equipment[1][2][3][4][5]
-
Precursor: Fluorinated Phenyl Isothiocyanate (1.0 equiv).
-
Nucleophile: Electron-rich Arene (for C-C coupling) or Amine (for C-N coupling).
-
Oxidant: DDQ (1.5 equiv) or PIFA (1.2 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
Acid: Triflic Acid (TfOH) - Optional, accelerates PIFA reactions.
Step-by-Step Methodology
-
Thioamide Formation:
-
In a round-bottom flask, dissolve the fluorinated isothiocyanate (1.0 mmol) in DCM (5 mL).
-
Add the amine or electron-rich arene (1.1 mmol).
-
Stir at room temperature (RT) for 1–2 hours. Monitor by TLC for the disappearance of the isothiocyanate (strong IR peak at ~2050 cm⁻¹).
-
Result: Formation of the intermediate thioformanilide/thiourea.
-
-
Cyclization (DDQ Method):
-
Cool the mixture to 0°C.
-
Add DDQ (1.5 mmol) portion-wise over 10 minutes. Caution: Exothermic.
-
Allow the mixture to warm to RT and stir for 30–60 minutes. The solution will turn deep red/brown (charge transfer complex) and then fade.
-
-
Workup:
-
Filter the reaction mixture through a short pad of Celite to remove the reduced DDQ-hydroquinone byproduct.
-
Wash the filtrate with saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water or perform Flash Chromatography (Hexane/EtOAc).
-
Data Validation Table
| Parameter | Observation | Interpretation |
| IR Spectroscopy | Disappearance of 2050-2100 cm⁻¹ | Consumption of Isothiocyanate |
| IR Spectroscopy | Appearance of 1610-1630 cm⁻¹ | Formation of C=N (Benzothiazole core) |
| ¹H NMR | Loss of N-H protons (broad, >8 ppm) | Successful Cyclization |
| ¹⁹F NMR | Shift in F-signal (~2-5 ppm) | Change in electronic environment of the ring |
Protocol B: Copper-Catalyzed Cascade (The "Riluzole" Route)
Target: 2-Amino-Fluorobenzothiazoles (Bioactive Core). Mechanism: Intramolecular C-S bond formation via cross-coupling of an in situ generated thiourea with an ortho-halogen.
Reagents & Equipment[1][2][3][4][5]
-
Precursor: 2-Bromo-4-fluoro-phenyl isothiocyanate (or generated in situ from 2-bromo-4-fluoroaniline).
-
Amine Source: Primary or Secondary Amine (
). -
Catalyst: CuI (10 mol%) or Cu(OAc)₂.
-
Ligand: 1,10-Phenanthroline (20 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Methodology
-
One-Pot Assembly:
-
In a screw-cap reaction vial, dissolve 2-bromo-4-fluoro-phenyl isothiocyanate (1.0 mmol) in 1,4-Dioxane (4 mL).
-
Add the amine (
) (1.2 mmol). Stir for 30 mins at RT to form the o-bromo-thiourea intermediate.
-
-
Catalytic Cyclization:
-
Add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.
-
Critical Step: Degas the solvent by bubbling Nitrogen/Argon for 5 minutes (Oxygen can poison the Cu-catalyst or cause over-oxidation).
-
-
Reaction:
-
Seal the vial and heat to 80–100°C for 12–18 hours.
-
Visual Check: The reaction usually transitions from a green suspension to a dark brown mixture.
-
-
Workup:
-
Cool to RT. Dilute with Ethyl Acetate (20 mL).
-
Filter through Celite to remove inorganic salts.
-
Wash with 5% aqueous NH₄OH (to sequester copper) followed by Brine.
-
Optimization & Troubleshooting
-
Stalled Reaction: If the thiourea forms but does not cyclize, increase temperature to 110°C or switch to a Pd-catalyst (Pd(PPh₃)₄ / NaOtBu) which is more active for aryl bromides.
-
Ligand Choice: If using sterically hindered amines, switch 1,10-Phenanthroline for L-Proline or DMEDA.
Safety & Handling
-
Isothiocyanates: Potent sensitizers and lachrymators. Always handle in a fume hood. Decontaminate glassware with a mixture of bleach and detergent to hydrolyze residual isothiocyanates.
-
DDQ: Toxic and generates HCN if exposed to strong acids. Use in a well-ventilated area.
-
Fluorinated Compounds: Ensure waste is segregated into halogenated organic waste streams.
References
-
Batey, R. A., et al. "Copper- and Palladium-Catalyzed Intramolecular Aryl Guanidinylation: An Efficient Method for the Synthesis of 2-Aminobenzimidazoles and 2-Aminobenzothiazoles." Organic Letters, vol. 5, no. 8, 2003, pp. 1381–1384. Link
-
Bose, D. S., et al. "Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis."[1][2] Synthesis, vol. 2007, no.[1][2] 6, 2007, pp. 819–823. Link
-
Ma, D., et al. "CuI-Catalyzed Coupling Reaction of Aryl Halides with Nucleophiles." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1450–1460. Link
-
Wang, L., et al. "Iron(III)-Catalyzed Regioselective Synthesis of Electron-Rich Benzothiazoles from Aryl Isothiocyanates via C-H Functionalization." Journal of Organic Chemistry, vol. 88, 2023. Link
-
Jordan, A. D., et al. "Conversion of Substituted Arylthioureas to 2-Aminobenzothiazoles." Journal of Organic Chemistry, vol. 68, no. 22, 2003, pp. 8693–8696. Link
Sources
- 1. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 2. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
2-Fluoro-3-methoxyphenyl isothiocyanate as a building block in medicinal chemistry
[1]
Introduction: The Strategic Value of Fluorinated Isothiocyanates
In the optimization of small molecule drugs, the 2-Fluoro-3-methoxyphenyl isothiocyanate (CAS: 1806306-88-8) serves as a high-value electrophilic building block.[1] Its utility extends beyond simple scaffold construction; it offers a precise method for introducing the 2-fluoro-3-methoxy substitution pattern—a motif increasingly privileged in kinase inhibitors and GPCR ligands.[1]
Why this Building Block?
-
Electronic Modulation: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the isothiocyanate carbon, facilitating rapid nucleophilic attack even with sterically hindered amines.
-
Conformational Control: In the resulting thioureas or ureas, the 2-fluoro substituent often engages in intramolecular hydrogen bonding (F···H-N), locking the molecule into a bioactive planar conformation [1].
-
Metabolic Blocking: The fluorine atom blocks the metabolically labile ortho-position, while the meta-methoxy group acts as a hydrogen bond acceptor, often critical for interacting with hinge regions in kinases [2].
Chemical Reactivity & Workflow
The isothiocyanate (-N=C=S) moiety is a versatile "warhead" for heterocycle synthesis.[1][2][3] The following workflow illustrates its transformation into three critical medicinal chemistry scaffolds: Thioureas , 2-Aminothiazoles , and Thiohydantoins .
Synthetic Pathway Visualization
Figure 1: Divergent synthetic pathways starting from 2-Fluoro-3-methoxyphenyl isothiocyanate.[1] The electrophilic NCS carbon serves as the linchpin for heterocycle assembly.
Experimental Protocols
Protocol A: Synthesis of N-(2-Fluoro-3-methoxyphenyl)-N'-aryl Thioureas
Objective: To couple the isothiocyanate with a functionalized aniline or aliphatic amine.[1]
Mechanism: Nucleophilic addition of the amine nitrogen to the isothiocyanate carbon.[4] The electron-withdrawing 2-fluoro group accelerates this step compared to non-fluorinated analogs.[1]
Materials:
-
2-Fluoro-3-methoxyphenyl isothiocyanate (1.0 equiv)[1]
-
Amine substrate (1.1 equiv)[1]
-
Solvent: Anhydrous THF or DCM (Dichloromethane)[1]
-
Base (Optional): TEA (Triethylamine) or DIPEA (if amine is a salt)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous THF (5 mL).
-
Note: If the amine is supplied as a hydrochloride salt, add TEA (1.2 mmol) and stir for 10 minutes to liberate the free base.
-
-
Addition: Cool the solution to 0°C (ice bath). Add 2-Fluoro-3-methoxyphenyl isothiocyanate (1.0 mmol) dropwise as a solution in THF (2 mL).
-
Insight: While the reaction often proceeds at room temperature, starting at 0°C minimizes impurity formation due to the high reactivity of the fluorinated NCS group.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexanes) or LC-MS.[1]
-
Endpoint: Disappearance of the isothiocyanate peak (approx. 2100 cm⁻¹ in IR, or distinct retention time in LC-MS).
-
-
Work-up:
-
Method A (Precipitation): If the product precipitates, filter the solid, wash with cold Et₂O, and dry under vacuum.
-
Method B (Extraction): Concentrate volatiles.[1] Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 85–95% (Quantitative conversion is common due to the activated electrophile).[1]
Protocol B: Hantzsch Cyclization to 2-Aminothiazoles
Objective: To convert the thiourea intermediate into a thiazole, a privileged scaffold in kinase inhibitors (e.g., Dasatinib analogs).
Materials:
-
Thiourea intermediate (from Protocol A)[2]
-
α-Bromoacetophenone derivative (1.1 equiv)[1]
-
Solvent: Ethanol (absolute)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the Thiourea (0.5 mmol) in Ethanol (5 mL).
-
Addition: Add the α-Bromo ketone (0.55 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (80°C) for 2–6 hours.
-
Isolation: Cool the reaction to RT. The hydrobromide salt of the thiazole often precipitates.
Analytical Data & Troubleshooting
Comparative Reactivity Profile
The following table summarizes the reactivity of the 2-fluoro-3-methoxy analog versus standard phenyl isothiocyanate.
| Parameter | Phenyl Isothiocyanate | 2-Fluoro-3-methoxyphenyl NCS | Impact on Protocol |
| Electrophilicity | Moderate | High | Reacts faster; cooling recommended during addition.[1] |
| Solubility | High in organic solvents | High in organic solvents | No change in solvent selection (THF/DCM).[1] |
| Stability | Stable at RT | Moisture Sensitive | Store under inert gas; avoid aqueous bases during coupling.[1] |
| Metabolic Stability | Low (Ortho-hydroxylation) | High | 2-F blocks Phase I metabolism at the ortho position.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Thiourea) | Hydrolysis of NCS | Ensure solvents are anhydrous. Use a drying tube or N₂ atmosphere. |
| Side Products | Amine dimerization | Add the NCS solution slowly to the amine, not vice-versa, to maintain amine excess locally. |
| Sticky Oil Product | Impurities preventing crystallization | Triturate with cold Hexane/Ether (1:[1]1) or sonicate to induce nucleation.[1] |
Medicinal Chemistry Applications
Bioisosterism and Design
In drug discovery, this building block is often used to replace a standard 3-methoxyaniline moiety.[1] The addition of the 2-fluoro group achieves two goals:
-
Metabolic Hardening: It prevents oxidative metabolism (hydroxylation) at the ortho-position, a common clearance pathway for anilines [3].[1]
-
Sigma-Hole Interactions: The fluorine atom can participate in orthogonal multipolar interactions within a protein binding pocket, potentially improving potency [4].[1]
Case Study: Kinase Inhibition
In the design of Type II kinase inhibitors, the thiourea/urea linker forms critical hydrogen bonds with the "Glu-Lys" pair in the active site. The 2-fluoro-3-methoxy ring sits in the hydrophobic back-pocket. The 3-methoxy group often orients to form a water-mediated hydrogen bond, while the 2-fluoro group locks the torsion angle relative to the urea linker, minimizing the entropic penalty of binding.
Safety & Handling
-
Hazards: Isothiocyanates are potent lachrymators and skin sensitizers.[1] They can cause severe eye and respiratory irritation.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.
-
Ventilation: Always handle inside a functioning fume hood.[1]
-
Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the isothiocyanate into a less volatile thiourea/urea derivative before disposal.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
-
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link[1]
Application Notes & Protocols: A Guide to the Synthesis of Quinazolinone Derivatives Using Aryl Isothiocyanates
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is a cornerstone in medicinal chemistry.[1] Its derivatives are recognized as "privileged structures" due to their ability to bind to a wide array of biological targets, exhibiting a remarkable spectrum of pharmacological activities. These include potent anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[2][3][4] Several FDA-approved drugs, particularly in oncology, are based on the quinazolinone scaffold, highlighting its clinical significance.[3][5]
Aryl isothiocyanates have emerged as highly effective and versatile reagents for constructing a specific class of these compounds: 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. This class of molecules is not only biologically active in its own right but also serves as a crucial synthetic intermediate for further molecular elaboration. This guide provides a detailed exploration of the underlying chemical principles and offers robust, field-proven protocols for the synthesis of these valuable derivatives, aimed at researchers and professionals in drug development.
Scientific Principles: Mechanism of Cyclocondensation
The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones from anthranilic acid and aryl isothiocyanates proceeds via a well-established cyclocondensation reaction. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction is typically initiated by the nucleophilic attack of the primary amine of anthranilic acid on the highly electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a 1-(2-carboxyphenyl)-3-arylthiourea intermediate. The proximity of the carboxylic acid group to the newly formed thiourea moiety facilitates a subsequent intramolecular cyclization. This step, often promoted by heat or an acid/base catalyst, involves the elimination of a water molecule to yield the stable, fused heterocyclic quinazolinone ring system.
The choice of solvent and catalyst is pivotal. Protic solvents like ethanol can participate in hydrogen bonding, stabilizing intermediates, while acidic conditions (e.g., glacial acetic acid) can protonate the carbonyl oxygen, increasing the electrophilicity of the carboxylic acid carbon and accelerating cyclization.[6]
Caption: Reaction mechanism for quinazolinone synthesis.
Experimental Protocols
The following protocols provide reliable, step-by-step methodologies for the synthesis of 2-thioxo-quinazolinone derivatives. Adherence to these procedures, including safety precautions for handling reagents like isothiocyanates, is essential.
Protocol 1: Classic Synthesis via Anthranilic Acid
This method represents the foundational approach for reacting anthranilic acid directly with an aryl isothiocyanate. It is robust and adaptable to various substituted starting materials.[6][7]
Materials and Reagents:
-
Substituted Anthranilic Acid (1.0 eq)
-
Substituted Aryl Isothiocyanate (1.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (Silica gel 60 F254)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted anthranilic acid (e.g., 5-bromoanthranilic acid, 10 mmol, 2.16 g) and the aryl isothiocyanate (e.g., 4-chlorophenyl isothiocyanate, 10 mmol, 1.70 g).
-
Solvent Addition: Add glacial acetic acid (25 mL) to the flask.
-
Reflux: Place the flask in a heating mantle and fit it with a reflux condenser. Heat the mixture to reflux (approx. 118°C) with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 8-10 hours.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Pour the mixture into ice-cold water (100 mL) to ensure complete precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid. Recrystallize the solid from hot ethanol to yield the pure 2-thioxo-quinazolinone derivative.
-
Characterization: Dry the purified product under vacuum. Characterize the compound using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: One-Pot, Three-Component Synthesis from Isatoic Anhydride
This modern approach offers higher efficiency by combining three components in a single step, often under milder and more environmentally friendly conditions.[8][9]
Materials and Reagents:
-
Isatoic Anhydride (1.0 eq)
-
Primary Amine (e.g., aniline) (1.0 eq)
-
Aryl Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)
-
Potassium Fluoride on Alumina (KF/Al₂O₃) catalyst (20 mol%)
-
Water (as solvent)
-
Microwave reactor (optional, can be done with conventional heating)
-
Magnetic stirrer
Procedure:
-
Reagent Mixture: In a reaction vessel, combine isatoic anhydride (5 mmol, 0.82 g), the primary amine (5 mmol), the aryl isothiocyanate (5 mmol), and the KF/Al₂O₃ catalyst (approx. 0.2 g).
-
Solvent and Heating: Add water (10 mL) as the solvent. Heat the mixture to 80-90°C with vigorous stirring. If using a microwave reactor, set the temperature to 90°C for a shorter duration (e.g., 15-20 minutes). Conventional heating may take 90-140 minutes.[8]
-
Monitoring: Monitor the reaction for the disappearance of starting materials via TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product typically precipitates from the aqueous solution.
-
Purification: Collect the solid product by filtration. Wash with cold water and then a small amount of cold ethanol. The product is often pure enough after filtration, but recrystallization from ethanol can be performed if necessary.
-
Characterization: Dry and characterize the final product as described in Protocol 1.
Data Presentation: Representative Syntheses
The versatility of this synthetic approach allows for the creation of a diverse library of quinazolinone derivatives. The table below summarizes results for the synthesis of various 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, demonstrating the impact of different substituents and conditions.
| Entry | Anthranilic Acid Derivative | Aryl Isothiocyanate | Conditions | Yield (%) | Reference |
| 1 | Anthranilic acid | Phenyl isothiocyanate | Ethanol, TEA, Reflux | ~90 | [10] |
| 2 | 5-Chloroanthranilic acid | 3-(Trifluoromethyl)phenyl isothiocyanate | Glacial AcOH, Reflux | 85 | [6] |
| 3 | 5-Bromoanthranilic acid | 3-(Trifluoromethyl)phenyl isothiocyanate | Glacial AcOH, Reflux | 82 | [6] |
| 4 | Isatoic Anhydride + Aniline | Phenyl isothiocyanate | KF/Al₂O₃, H₂O, 90°C | 79 | [8] |
| 5 | Isatoic Anhydride + 4-Chloroaniline | Phenyl isothiocyanate | KF/Al₂O₃, H₂O, 90°C | 75 | [8] |
Causality Insights:
-
Substituent Effects: Electron-withdrawing groups on the anthranilic acid ring (e.g., Cl, Br) generally lead to good yields, as seen in entries 2 and 3.[6]
-
Catalyst and Solvent: The use of a heterogeneous, environmentally friendly catalyst like KF/Al₂O₃ in water (entries 4 and 5) provides good to excellent yields, simplifying work-up and aligning with green chemistry principles.[8][9]
Experimental Workflow Overview
To ensure clarity and reproducibility, the entire experimental process can be visualized as a logical flow from preparation to final analysis.
Caption: General laboratory workflow for synthesis.
Applications and Further Transformations
The synthesized 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones are more than just final products; they are valuable platforms for further chemical diversification. The thiol group is particularly reactive and amenable to modifications.
A common and highly effective subsequent reaction is S-alkylation . By reacting the thioxo-quinazolinone with various alkyl or benzyl halides in the presence of a base (e.g., K₂CO₃ in acetone), the sulfur atom can be functionalized to produce a wide array of 2-(alkylthio)quinazolin-4(3H)-ones.[6][7] This strategy dramatically expands the chemical space available for biological screening, allowing for the fine-tuning of properties like potency, selectivity, and solubility. These S-alkylated derivatives have shown promise as COX-2 inhibitors, anticancer agents, and antioxidants.[6]
Conclusion
The synthesis of quinazolinone derivatives using aryl isothiocyanates is a powerful and highly adaptable strategy in medicinal chemistry. The methods described herein, from the classic cyclocondensation to modern one-pot procedures, are efficient, high-yielding, and applicable to a broad range of substrates. By providing a clear mechanistic understanding and robust protocols, this guide empowers researchers to confidently synthesize and diversify these pharmacologically significant heterocyclic compounds, paving the way for the discovery of novel therapeutic agents.
References
-
Azizi, N., et al. (2017). Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Practical approach to 2-thioxo-2,3-dihydroquinazolin-4(1H)-one via dithiocarbamate – anthranilic acid reaction | Request PDF. Available at: [Link]
-
Hatamjafari, F., et al. (2012). KF/Al2O3 Catalyzed One-Pot Three-Component Process for the Synthesis of Some 2-Thioxoquinazolin-4(1H). Asian Journal of Chemistry. Available at: [Link]
-
MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Available at: [Link]
-
ResearchGate. (n.d.). One-pot, Simple, and Convenient Synthesis of 2-Thioxo-2,3-dihydroquinazolin-4(1H)-ones | Request PDF. Available at: [Link]
-
Al-Tel, T. H., et al. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]
-
Singh, H., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Journal of Drug and Alcohol Research. Available at: [Link]
-
Van der Jeught, K., & Stevens, C. V. (2016). CONVERSION OF 2-THIOXO-2,3-DIHYDROQUINAZOLIN-4(1H)-ONES TO N(3)-UNSUBSTITUTED 2-(HET)ARYLQUINAZOLIN-4(3H). HETEROCYCLES. Available at: [Link]
-
Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry. Available at: [Link]
-
Hatamjafari, F., et al. (2013). KF/Al2O3 Catalyzed One-Pot Three-Component Process for the Synthesis of Some 2-Thioxoquinazolin-4(1H)-one Derivatives. Asian Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Available at: [Link]
-
Semantic Scholar. (2014). One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. Available at: [Link]
-
Ghorab, M. M., et al. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. Molecules. Available at: [Link]
-
Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Available at: [Link]
-
Meftah, O. N., et al. (2023). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Available at: [Link]
-
Ghaffari, M., et al. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. Available at: [Link]
-
Karcz, J., & Wnorowski, K. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
Kumar, A., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available at: [Link]
-
Shawali, A. S., et al. (2001). One-Pot Quinazolin-4-ylidenethiourea Synthesis via N-(2-Cyanophenyl)benzimidoyl isothiocyanate. Molecules. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2015). Synthesis of 2-aryl quinazolinones via iron-catalyzed cross-dehydrogenative coupling (CDC) between N–H and C–H bonds. Available at: [Link]
-
Vlase, L., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Antioxidants. Available at: [Link]
Sources
- 1. ujpronline.com [ujpronline.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. tandfonline.com [tandfonline.com]
Reaction conditions for 2-Fluoro-3-methoxyphenyl isothiocyanate with hydrazines
Application Note: Reaction of 2-Fluoro-3-methoxyphenyl Isothiocyanate with Hydrazines
Executive Summary
This guide details the reaction conditions for coupling 2-Fluoro-3-methoxyphenyl isothiocyanate (Ar-NCS) with hydrazines (hydrazine hydrate, methylhydrazine, phenylhydrazine). This transformation is the critical entry point for synthesizing N-aryl thiosemicarbazides , which serve as versatile intermediates for 1,2,4-triazoles and 1,3,4-thiadiazoles —scaffolds highly privileged in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticancer properties.
The presence of the 2-fluoro and 3-methoxy substituents on the phenyl ring modulates the lipophilicity and metabolic stability of the final pharmacophore, making this specific building block valuable for tuning physicochemical properties (LogP, pKa) in drug discovery programs.
Reaction Mechanism & Pathway
The reaction proceeds via the nucleophilic addition of the hydrazine's terminal nitrogen to the electrophilic carbon of the isothiocyanate group.
-
Step 1 (Addition): The hydrazine nucleophile attacks the central carbon of the isothiocyanate (-N=C=S), forming a thiosemicarbazide intermediate.
-
Step 2 (Divergent Cyclization): Depending on the downstream conditions (acidic vs. basic), the thiosemicarbazide can undergo intramolecular cyclization to form distinct heterocyclic cores.
Figure 1: Divergent synthesis pathways starting from 2-Fluoro-3-methoxyphenyl isothiocyanate.
Experimental Protocols
Protocol A: Synthesis of N-(2-Fluoro-3-methoxyphenyl)hydrazinecarbothioamide
Target: Isolation of the open-chain thiosemicarbazide intermediate.
Reagents:
-
2-Fluoro-3-methoxyphenyl isothiocyanate (1.0 equiv)
-
Hydrazine hydrate (80% or 98%) (1.2 – 1.5 equiv)
-
Solvent: Ethanol (Absolute) or Methanol
Procedure:
-
Dissolution: Dissolve 1.0 mmol of 2-Fluoro-3-methoxyphenyl isothiocyanate in 10 mL of absolute ethanol in a round-bottom flask.
-
Addition: Dropwise add 1.2 mmol of hydrazine hydrate at room temperature (RT) with constant stirring.
-
Note: The reaction is exothermic. For large scales (>5g), cool to 0°C during addition.
-
-
Reaction:
-
Method A (RT): Stir at RT for 2–4 hours. (Preferred for cleaner profiles).
-
Method B (Reflux): Reflux at 78°C for 1–2 hours. (Use if starting material persists).
-
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The isothiocyanate spot (high Rf) should disappear, and a more polar thiosemicarbazide spot (lower Rf) should appear.
-
Work-up:
-
Cool the mixture to 0°C (ice bath).
-
The product often precipitates as a white/off-white solid.
-
Filter the solid and wash with cold ethanol (2 x 5 mL) followed by cold ether.
-
Yield: Typically 80–95%.
-
Protocol B: One-Pot Cyclization to 1,2,4-Triazole-3-thiol
Target: Bioactive heterocyclic core.
Procedure:
-
Prepare the thiosemicarbazide as in Protocol A (do not isolate if running one-pot).
-
Add aqueous NaOH (2M, 2.0 equiv) directly to the ethanolic suspension.
-
Reflux the mixture for 4–6 hours.
-
Work-up:
-
Cool to RT and pour into crushed ice/water (50 mL).
-
Acidify with 10% HCl to pH ~4–5.
-
The triazole-thiol will precipitate. Filter, wash with water, and recrystallize from EtOH/Water.
-
Optimization of Reaction Conditions
The reactivity of the isothiocyanate is influenced by the electron-withdrawing fluorine atom (inductive effect) and the electron-donating methoxy group (resonance effect).
| Variable | Recommendation | Rationale |
| Solvent | Ethanol (EtOH) | Green, polar protic solvent that stabilizes the transition state. Excellent solubility for isothiocyanate; poor solubility for product (facilitates isolation). |
| Stoichiometry | 1.2 equiv Hydrazine | Slight excess ensures complete consumption of the electrophile. Large excess is unnecessary and complicates purification. |
| Temperature | 0°C | Start cold to control exotherm. RT is usually sufficient due to the activated nature of the isothiocyanate. Reflux only if sterically hindered hydrazines (e.g., phenylhydrazine) are used. |
| Catalyst | None required | The nucleophilicity of hydrazine is sufficient. |
Analytical Characterization (QC)
To validate the structure, look for these specific NMR signatures:
- F NMR: A distinct singlet/multiplet around -130 to -150 ppm (depending on exact shielding). This confirms the integrity of the C-F bond.
-
H NMR (DMSO-d6):
-
-OCH3: Singlet at
~3.8 ppm. -
-NH-CS-NH-: Broad singlets at
~9–10 ppm (NH-Ar) and ~4–5 ppm (NH2/NH). -
Aromatic: Multiplets corresponding to the 1,2,3-substituted benzene ring pattern.
-
Safety & Handling
-
Isothiocyanates: Potent lacrimators and skin sensitizers. Handle in a fume hood.
-
Hydrazine: Carcinogenic and highly toxic. Avoid inhalation. Use gloves and quench excess hydrazine with bleach (sodium hypochlorite) solution before disposal.
References
-
Thiosemicarbazide Synthesis Review
-
Cyclization to Triazoles
-
Title: Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial agents.
- Source: Indian Journal of Experimental Biology / NIScPR.
-
URL:[Link](General Repository Link for verification)
-
-
Cyclization to Thiadiazoles
-
Fluorine in Medicinal Chemistry
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of 2-Fluoro-3-methoxyphenyl isothiocyanate
As a Senior Application Scientist, I've designed this technical support center to provide you with both the foundational knowledge and the practical steps necessary to ensure the long-term stability of your 2-Fluoro-3-methoxyphenyl isothiocyanate. Hydrolysis is a common yet preventable issue, and understanding the underlying chemical principles is the first step toward experimental success.
This guide is structured to address the most pressing questions researchers face when working with this reactive compound. We will delve into the "why" behind the protocols, ensuring you can make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is 2-Fluoro-3-methoxyphenyl isothiocyanate, and why is it so sensitive to hydrolysis?
2-Fluoro-3-methoxyphenyl isothiocyanate is an aromatic organic compound featuring an isothiocyanate functional group (–N=C=S). This group is highly electrophilic, meaning the carbon atom is electron-deficient and readily attacked by nucleophiles. Water is a common nucleophile, and its reaction with the isothiocyanate group initiates the degradation process known as hydrolysis.[1][2]
The susceptibility of this specific molecule is enhanced by its unique substitution pattern:
-
Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[3][4] Being in the ortho position (adjacent to the isothiocyanate), it strongly pulls electron density away from the aromatic ring and the isothiocyanate carbon. This intensifies the carbon's electrophilic character, making it significantly more vulnerable to attack by water.
-
Meta-Methoxy Group: A methoxy group can donate electron density via resonance (+M effect), but this effect is most pronounced at the ortho and para positions.[5] In the meta position, its influence on the isothiocyanate group is less direct and is outweighed by the powerful inductive effect of the adjacent fluorine.
Essentially, the electronic properties of the ortho-fluoro group "activate" the isothiocyanate for nucleophilic attack, making strict exclusion of water critical.
Q2: What is the chemical reaction behind the hydrolysis of this compound?
The hydrolysis of an aryl isothiocyanate occurs in a two-step process. First, a water molecule attacks the electrophilic carbon of the isothiocyanate group. This forms a highly unstable intermediate called a thiocarbamic acid.[1] This intermediate rapidly decomposes, breaking down into the corresponding primary amine (2-Fluoro-3-methoxyaniline) and carbonyl sulfide (COS), a gas.[1]
This degradation is often irreversible and leads to a loss of your starting material, impacting reaction yields and potentially introducing impurities into your experiments.
Troubleshooting Guide
Issue: I suspect my 2-Fluoro-3-methoxyphenyl isothiocyanate has degraded. What are the signs?
-
Visual Inspection: Pure 2-Fluoro-3-methoxyphenyl isothiocyanate is typically a colorless to pale yellow liquid. Degradation can sometimes lead to a darkening of the color , turning yellow, brown, or even black over time. The presence of any solid precipitate could also indicate the formation of byproducts.
-
Analytical Confirmation: The most definitive way to confirm hydrolysis is through analytical techniques.
-
Thin-Layer Chromatography (TLC): A simple method to check for purity. If you spot your sample on a TLC plate and develop it in an appropriate solvent system, the appearance of a new, more polar spot (which would be the resulting amine) in addition to the spot of the starting material is a strong indicator of hydrolysis.
-
HPLC or GC-MS Analysis: These techniques can separate and identify the components of your sample. By comparing the chromatogram of your stored sample to a reference standard or a freshly opened sample, you can quantify the extent of degradation. The primary degradation product to look for would be 2-Fluoro-3-methoxyaniline .[6]
-
Issue: My reaction yield is low, and I suspect the isothiocyanate is the culprit.
If you have ruled out other experimental errors, the purity of your isothiocyanate is a likely cause. Before starting a critical reaction, it is best practice to verify the purity of the reagent, especially if it has been in storage for an extended period or if the storage conditions may have been compromised. A quick purity check via TLC or GC can save significant time and resources.
Definitive Storage and Handling Protocol
Given the high reactivity of this compound, adherence to a strict storage and handling protocol is paramount. The primary goal is the rigorous exclusion of atmospheric moisture and oxygen.
Core Principles of Storage
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Low temperatures slow down the rate of all chemical reactions, including hydrolysis.[2] Do not freeze unless recommended by the supplier, as this can sometimes cause moisture from the headspace to condense and freeze onto the compound. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing the air in the container with a dry, inert gas prevents contact with both atmospheric moisture and oxygen.[7][8] Argon is denser than air and provides an excellent protective blanket. |
| Container | Amber Glass Bottle with Secure Septum Cap | Amber glass protects the compound from light, which can catalyze degradation. A high-quality septum cap (like a Sure/Seal™) allows for the removal of the reagent via syringe without opening the bottle to the atmosphere.[9][10] |
| Location | Dry, well-ventilated cabinet away from acids and oxidizers. | Isothiocyanates can react with acids and strong oxidizers.[11] Storing in a desiccator cabinet provides an additional layer of protection against ambient moisture. |
Step-by-Step Handling Procedure (Inert Atmosphere Technique)
This protocol should be performed in a fume hood.
-
Preparation:
-
Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of dry nitrogen or argon.[10]
-
Have a bottle of 2-Fluoro-3-methoxyphenyl isothiocyanate, a Schlenk line or a balloon filled with inert gas (argon or nitrogen), and your reaction vessel ready.[12][13]
-
-
Inert Gas Purge:
-
Insert a needle connected to the inert gas source through the septum of the isothiocyanate bottle. This will create a positive pressure of inert gas.
-
Insert a second, "outlet" needle through the septum to allow the air in the headspace to be flushed out. Let the gas flow for 1-2 minutes, then remove the outlet needle first, followed by the gas inlet needle. This ensures the bottle is left with a positive pressure of inert gas.
-
-
Reagent Transfer:
-
Re-insert the inert gas inlet needle.
-
Using a clean, dry syringe with a long needle, pierce the septum and withdraw the desired volume of the isothiocyanate. The positive pressure from the inert gas will prevent air from entering as you withdraw the liquid.
-
Dispense the reagent into your reaction vessel, which should also be under an inert atmosphere.
-
-
Resealing and Storage:
-
After removing the desired amount, ensure the bottle is sealed under a positive pressure of inert gas.
-
For extra security, wrap the cap and neck of the bottle with Parafilm®.
-
Return the bottle to the recommended storage conditions (2-8°C, in the dark).
-
Visualization of the Process
Below is a diagram illustrating the recommended workflow for handling this moisture-sensitive reagent.
Caption: General hydrolysis pathway of an isothiocyanate.
By implementing these protocols, you can significantly extend the shelf-life of your 2-Fluoro-3-methoxyphenyl isothiocyanate and ensure the integrity and reproducibility of your experimental results.
References
-
Chemical Storage. Columbia University Environmental Health & Safety.
-
Standard Operating Procedure for Reactive Solids and Liquids (SOP 5). University of Pennsylvania Department of Chemistry.
-
Safe Use and Storage of Pyrophoric and Water-Reactive Chemicals (EHS-400.18). (2018). University of Alabama at Birmingham.
-
Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
-
Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange.
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific.
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate.
-
Reactive Chemicals. University of Michigan-Dearborn.
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PMC.
-
Managing air and moisture sensitivity of reagents. Benchchem.
-
Studies in group IV organometallic chemistry. XXI. Mechanism of the... (2025). RSC Publishing.
-
A Comparative Guide to N-Terminal Protein Derivatization: Isothiocyanates vs. Alternative Labeling Strategies. Benchchem.
-
Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. (1998). Journal of Agricultural and Food Chemistry.
-
Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria. PMC.
-
Acyl Isothiocyamtes. Part III. Properties of Xome Phosphoroisothioc yanatidates. (1959). RSC Publishing.
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. (2015). PLOS.
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025). PMC.
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Leibniz Universität Hannover Repository.
-
Synthesis and application of 13C enriched phenylisothiocyanate as a 13C NMR protein probe. R Discovery.
-
Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship. ResearchGate.
-
Determination and Degradation Behavior of Allyl Isothiocyanate Residue in Fumigated Agro-products. Food Science.
-
Recent Advancement in the Synthesis of Isothiocyanates. ChemComm.
-
On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. SciSpace.
-
Organic thiocyanates. Wikipedia.
-
Substituted Phenyl Isothiocyanates for Improved Protein Quantification by Multiple Reaction Monitoring Mass Spectrometry. (2012). Digital Commons @ UConn.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (2022). MDPI.
-
Electrophilic aromatic directing groups. Wikipedia.
-
SYNTHESIS OF 2-FLUORD-3-TRIFLUOROMETHYLMIOPHENES AND - LOCKSS. Journal of Heterocyclic Chemistry.
-
Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014). ResearchGate.
-
FLUORESCEIN ISOTHIOCYANATE Product Information. Sigma-Aldrich.
-
A Comparative Guide to the Mass Spectrometry of 4-Methoxyphenyl Isothiocyanate Derivatives. Benchchem.
-
Recent Advances in Vicinal Fluorochalcogenation of Olefins. (2024). Chemical Review and Letters.
-
A Comparative Review of Key Isothiocyanates and Their Health Benefits. (2024). MDPI.
-
Directing Groups in SE Ar. Chem LibreTexts.
-
Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PMC.
-
Fluorescein isothiocyanate stability in different solvents. ResearchGate.
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
-
Isothiocyanates (ITCs) 1-(Isothiocyanatomethyl)-4-phenylbenzene and 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene—Aldehyde Dehydrogenase (ALDH) Inhibitors, Decreases Cisplatin Tolerance and Migratory Ability of NSCLC. PMC.
-
Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv.
Sources
- 1. Functional Profiling and Crystal Structures of Isothiocyanate Hydrolases Found in Gut-Associated and Plant-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. umdearborn.edu [umdearborn.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Handling precautions for lachrymatory fluorinated isothiocyanates
Topic: Handling Precautions for Lachrymatory Fluorinated Isothiocyanates Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Status: Operational | Severity Level: High (Lachrymator/Corrosive)
Emergency Triage: Immediate Actions
Use this section if an exposure has just occurred.
Q: I have been exposed. What is the immediate protocol? A: Speed is critical. Fluorinated isothiocyanates (FITCs) are potent lachrymators and alkylating agents. The fluorine substitution often increases lipophilicity, allowing faster skin penetration than non-fluorinated analogs.
| Exposure Route | Immediate Action | Critical Warning |
| Eyes | Irrigate immediately for 15+ minutes using an eyewash station. Hold eyelids open. | Do not rub. The compound binds to corneal proteins. Immediate dilution is the only way to minimize permanent opacity. |
| Skin | Drench with water for 5 mins, then wash with soft soap/water. Peel off contaminated clothing under the shower. | Do not use alcohol or organic solvents on skin; they enhance absorption of the fluorinated motif. |
| Inhalation | Evacuate to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only). | Delayed pulmonary edema is possible. Medical observation for 24 hours is recommended even if symptoms subside. |
Core Knowledge: The Hazard Profile
Q: Why are fluorinated isothiocyanates more dangerous than standard isothiocyanates? A: While all isothiocyanates (–N=C=S) are electrophiles that react with nucleophiles (proteins/DNA), the addition of fluorine atoms (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) alters the physicochemical profile:
-
Enhanced Lipophilicity: The C-F bond increases solubility in lipids, facilitating rapid transport across the stratum corneum (skin barrier) and cell membranes.
-
Volatility & Lachrymatory Effect: Many FITCs have significant vapor pressure. They activate TRPA1 channels in sensory nerves, causing intense pain, tearing, and respiratory spasm at extremely low concentrations (ppb range).
-
Hydrolysis Products: Upon contact with moisture, they degrade. Unlike standard ITCs, fluorinated variants may liberate Hydrogen Fluoride (HF) if the fluorinated group is labile or if subjected to thermal decomposition, adding a systemic toxicity risk.
Pre-Experiment Checklist & Engineering Controls
Q: Can I handle this in a standard fume hood? A: Conditional.
-
Standard Operations: Yes, a well-functioning fume hood (face velocity > 0.5 m/s) is sufficient for milligram-scale handling if no aerosols are generated.
-
Heating/Scale-up: If heating >40°C or handling >1 gram, a Glovebox is strongly recommended. The lachrymatory nature means even a minor eddy current in a hood can clear a lab.
Q: What is the correct PPE matrix? A: Standard latex gloves are insufficient .
-
Primary Layer: Laminate film (e.g., Silver Shield™) or Butyl Rubber.
-
Secondary Layer: Nitrile (for dexterity and to protect the inner glove).
-
Respiratory: If outside a glovebox, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. The "Acid Gas" component is a safeguard against potential HF or SO₂ evolution.
Handling & Synthesis Troubleshooting
Q: The septum on my storage bottle is swelling and degrading. Why? A: Isothiocyanates are excellent organic solvents in their own right. They swell standard rubber and silicone.
-
Fix: Use Teflon (PTFE)-lined septa or caps only. Do not store inverted. If the septum is compromised, over-pack the container in a secondary jar containing activated carbon to absorb leaking vapors.
Q: My reaction turned into a solid block. What happened? A: You likely experienced uncontrolled polymerization or thiourea formation .
-
Cause 1 (Moisture): Water hydrolyzes the ITC to an amine, which then reacts with the remaining ITC to form a symmetric thiourea (solid).
-
Cause 2 (Nucleophiles): If using a nucleophilic solvent (like methanol) or catalyst, the ITC will react over time.
-
Solution: Ensure strictly anhydrous conditions. Use non-nucleophilic solvents (DCM, THF, Toluene).
Q: I smell a faint "garlic" or "mustard" odor near the rotavap. Is this safe? A: No. The odor threshold for ITCs is often above the safety limit. If you can smell it, you are already being exposed to a significant dose.
-
Action: Stop the rotavap. Check the cold trap. ITCs often bump or co-distill.
-
Decon: Add a "trap" of aqueous ammonia/ethanol to the rotavap exhaust or vacuum pump outlet to neutralize vapors before they exit.
Waste Disposal & Neutralization Protocols
Q: How do I clean up a spill? A: Do not just wipe it up. You must chemically destroy the lachrymator.
The "Decon Mix" Recipe
Prepare this solution fresh for spills or glassware cleaning:
-
50% Ethanol/Isopropanol (Solubilizes the lipophilic FITC)
-
40% Water
-
10% Concentrated Ammonium Hydroxide (The nucleophile)
-
Optional: A squirt of liquid detergent.[1]
Mechanism: The ammonia rapidly attacks the electrophilic carbon of the isothiocyanate, converting it into a thiourea . Thioureas are generally non-volatile solids and non-lachrymatory.
Workflow: Spill Response
-
Step 1: Evacuate the immediate area to let aerosols settle.
-
Step 2: Don full PPE (Double gloves, Respirator).
-
Step 3: Cover spill with absorbent pads soaked in the Decon Mix .
-
Step 4: Wait 30 minutes. The "tear gas" effect should subside as the chemical converts.
-
Step 5: Collect waste. DO NOT SEAL TIGHTLY. The reaction may evolve mild heat or gas.
Visualizations
Diagram 1: Safe Handling Workflow
A logic flow for moving FITCs from storage to reaction.
Caption: Operational workflow ensuring containment from storage to disposal.
Diagram 2: Exposure/Spill Decision Matrix
Triage logic for accidental release.
Caption: Decision tree for distinguishing medical emergencies from containment procedures.
References
-
Tokyo Chemical Industry (TCI). (2025). Safety Data Sheet: 2-Fluorophenyl Isothiocyanate. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Trifluoromethyl)phenyl isothiocyanate. Retrieved from
-
BenchChem. (2025). Preventing isomerization of thiocyanates to isothiocyanates. Retrieved from
-
National Institutes of Health (NIH). (2024). Isothiocyanates: An Overview of Their Antimicrobial Activity. Retrieved from
-
New Pig. (2014).[2] Acid Neutralizing Spill Kit Protocols. Retrieved from
Sources
Technical Support Center: Navigating the Challenges of Electron-Rich Aryl Isothiocyanates
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of electron-rich aryl isothiocyanates in chemical syntheses. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring your experimental success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and reactivity of electron-rich aryl isothiocyanates.
Q1: What structurally defines an aryl isothiocyanate as "electron-rich"?
A1: An aryl isothiocyanate is classified as "electron-rich" when the aromatic ring is substituted with one or more electron-donating groups (EDGs). These groups increase the electron density of the aromatic ring through inductive effects or resonance. Common examples of EDGs include:
-
Alkoxy groups (-OR): such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃)
-
Alkyl groups (-R): such as methyl (-CH₃) or ethyl (-CH₂CH₃)
-
Amino groups (-NR₂): including dimethylamino (-N(CH₃)₂)
-
Hydroxyl groups (-OH)
The presence of these groups has a significant impact on the reactivity of the isothiocyanate functionality.[1][2]
Q2: How do electron-donating groups decrease the reactivity of aryl isothiocyanates?
A2: The reactivity of an isothiocyanate (-N=C=S) in nucleophilic addition reactions, such as the formation of thioureas with amines, is dependent on the electrophilicity of the central carbon atom.[3][4] Electron-donating groups on the aryl ring push electron density into the isothiocyanate group, which reduces the partial positive charge on the carbon atom. This decrease in electrophilicity makes the isothiocyanate less susceptible to attack by nucleophiles, leading to slower reaction rates and lower yields.[2][5]
Q3: Are there alternative synthetic routes to thioureas that bypass the direct use of poorly reactive isothiocyanates?
A3: Yes, several alternative methods can be employed when dealing with unreactive electron-rich anilines or when the corresponding isothiocyanate is unstable or commercially unavailable. These include:
-
In-situ generation from amines: A common and effective method involves the reaction of a primary amine with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then desulfurized in the same pot to generate the isothiocyanate.[6][7] This intermediate can then react with another amine to form the desired thiourea.
-
Use of isothiocyanate surrogates: Reagents like N-thiocarbamoyl benzotriazoles can act as stable, solid equivalents of isothiocyanates.[6] These can be prepared and then reacted with the amine to yield the thiourea. Another option is the use of N,N'-di-Boc-substituted thiourea, which can be activated with trifluoroacetic acid anhydride for a more controlled reaction.[8]
-
Thioacylation using other reagents: Phenyl chlorothionoformate can be used to convert amines to isothiocyanates in a one-pot or two-step process, which is particularly useful for electron-rich aryl amines.[9][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments with electron-rich aryl isothiocyanates.
Q4: My reaction between an electron-rich aryl isothiocyanate and an amine is extremely slow or not proceeding to completion. What can I do?
A4: This is a classic issue stemming from the reduced electrophilicity of the isothiocyanate.[2] Here are several strategies to overcome this challenge, ranging from simple adjustments to more advanced techniques.
Strategy 1: Optimization of Reaction Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Increase the reaction temperature. Refluxing in a suitable solvent is a common approach.[11][12] | Higher temperatures provide the necessary activation energy to overcome the high energy barrier of the reaction. |
| Concentration | Increase the concentration of the reactants. | Higher concentrations increase the frequency of molecular collisions, which can lead to a faster reaction rate. |
| Solvent | While common solvents like DCM and THF are often used, consider a more polar solvent or even solvent-free conditions.[2] | Solvent choice can influence reactant solubility and transition state stabilization. |
Strategy 2: Catalysis
The addition of a catalyst can significantly accelerate the reaction rate.
-
Base Catalysis: A non-nucleophilic base, such as triethylamine (TEA), can deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the electron-rich isothiocyanate.[12][13]
-
Thiourea Organocatalysis: Chiral thiourea derivatives can act as organocatalysts by activating the isothiocyanate through hydrogen bonding, making it more susceptible to nucleophilic attack.[14]
Experimental Protocols
Protocol 1: General Procedure for Thiourea Synthesis with Base Catalysis
-
Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Add the electron-rich aryl isothiocyanate (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[11]
Strategy 3: Mechanochemical Synthesis (Ball Milling)
For particularly stubborn reactions, mechanochemistry offers a powerful, solvent-free alternative.
-
Principle: Mechanical force, rather than thermal energy, is used to drive the reaction. The high-energy impact of grinding media can overcome activation barriers and promote reactions between solid-state reactants.
-
Advantages: This method is often much faster than solution-phase reactions, can lead to higher yields, and is environmentally friendly due to the absence of solvents.[6][13]
Protocol 2: Mechanochemical Synthesis of N,N'-Diarylthioureas
-
Place the electron-rich aryl isothiocyanate (1.0 mmol) and the desired amine (1.0 mmol) into a stainless steel grinding jar containing one or more stainless steel balls.
-
Secure the jar in a laboratory ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for 10-60 minutes.
-
Monitor the reaction progress by taking small aliquots and analyzing via IR spectroscopy (disappearance of the –N=C=S stretch) or TLC.
-
Once complete, open the jar in a fume hood and collect the solid product.
-
The product is often pure, but can be further purified by recrystallization if necessary.[13]
Q5: I am observing significant amounts of unreacted starting materials, even after prolonged reaction times and heating. What are my next steps?
A5: When basic troubleshooting fails, it may be necessary to consider alternative synthetic strategies that either activate your substrates differently or bypass the problematic coupling step altogether.
Strategy 4: In-Situ Generation of a More Reactive Isothiocyanate
If you are starting from an electron-rich aniline, you can generate the corresponding isothiocyanate in situ, which may be more reactive than a pre-isolated, and potentially partially degraded, reagent.
Protocol 3: One-Pot, Two-Step Synthesis of Unsymmetrical Thioureas via In-Situ Isothiocyanate Formation
-
In a ball mill, grind the electron-rich aniline (1.0 mmol) with carbon disulfide (CS₂) (5.0 equiv) and potassium hydroxide (KOH) for approximately 40 minutes to form the corresponding isothiocyanate in situ.[6]
-
Introduce the second amine (1.0 mmol) to the reaction mixture.
-
Continue milling for an additional period until the reaction is complete (monitor by TLC).
-
Perform a suitable aqueous work-up to remove any remaining base and salts.
-
Purify the crude product by column chromatography or recrystallization to yield the unsymmetrical thiourea.[13]
Visualizations
Diagram 1: Electronic Effects on Aryl Isothiocyanate Reactivity
Caption: Influence of substituents on aryl isothiocyanate reactivity.
Diagram 2: Troubleshooting Workflow for Low Reactivity
Caption: Stepwise approach to troubleshooting low reactivity.
References
-
Stropnik, T., & Kočevar, M. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1749–1758. [Link]
- Singh, R., & Singh, R. (2013). Synthesis of Newly Thiocarbamides using Substituted Isothiocyanates. Research Journal of Chemical Sciences, 3(1), 92-93.
- Mizuno, K., Nire, K., & Otsuji, Y. (1983).
- Cedrowski, J., Litwinienko, G., & Wójcik, M. (2023). Dietary isothiocyanates as redox-active bioactives: A comprehensive review of chemistry. Food Chemistry, 405, 134887.
-
Butler, R. N., Grogan, D. C., McDonald, P. D., & Burke, L. A. (1997). Competitive reactivity of the aryl isothiocyanate dipolarophile at N= C versus C= S with nucleophilic 1, 3-dipoles: a combined experimental and theoretical study. The reactions of substituted 1, 2, 3-triazolium-1-aminide 1, 3-dipoles with aryl isothiocyanates: new tricyclic thiazolo [4, 5-d][6][13][14] triazoles. Journal of the Chemical Society, Perkin Transactions 1, (23), 3587-3590.
-
Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Retrieved from [Link]
-
Wu, X., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 168–174. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Retrieved from [Link]
- Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674.
-
ResearchGate. (n.d.). Electrochemical synthesis of isothiocyanogen and its reactivity in thiocyanation reactions. Retrieved from [Link]
- Fábián, L., & Kálai, T. (2023). Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. Molecules, 28(24), 8031.
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 20(9), 16964–16991. [Link]
-
Royal Society of Chemistry. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. Retrieved from [Link]
-
Reddit. (2023, November 10). How anyone have experience with reacting amines with phenyl isothiocyanate?. r/OrganicChemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. Retrieved from [Link]
- Zhou, H., Lu, P., Gu, X., & Li, P. (2013).
-
ResearchGate. (n.d.). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Retrieved from [Link]
- Kawakami, M., Harada, N., Hiratsuka, M., Kawai, K., & Nakamura, Y. (2005). Dietary Isothiocyanates Modify Mitochondrial Functions through Their Electrophilic Reaction. Bioscience, Biotechnology, and Biochemistry, 69(1), 155–161.
- Joseph, V. B., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339–341.
-
Reddit. (2023, August 28). Reaction of isothiocyanate. r/OrganicChemistry. Retrieved from [Link]
-
Melliou, E., & Chinou, I. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6268. [Link]
-
Szaefer, H., & Cichocki, M. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Nutrients, 16(6), 768. [Link]
-
Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs?. Acta Pharmacologica Sinica, 31(9), 1165–1170. [Link]
-
ResearchGate. (n.d.). New Syntheses of Aryl isothiocyanates. Retrieved from [Link]
-
ResearchGate. (2016, March 10). Can anyone help regarding the reactivity of isothiocyanates how the attached alkyl or aryl group affects the reactivity?. Retrieved from [Link]
Sources
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- 3. Dietary isothiocyanates as redox-active bioactives: A comprehensive review of chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Purification methods for 2-Fluoro-3-methoxyphenyl isothiocyanate derivatives
Technical Support Center: Purification of 2-Fluoro-3-methoxyphenyl isothiocyanate
Case ID: #ITC-2F3M-PUR Status: Open Assigned Specialist: Senior Application Scientist
Overview: Chemical Profile & Challenges
Welcome to the technical support hub for 2-Fluoro-3-methoxyphenyl isothiocyanate . This intermediate is critical in the synthesis of thiourea-based kinase inhibitors and fluorinated heterocycles.
The Central Challenge: The 2-fluoro-3-methoxy substitution pattern creates a unique purification paradox:
-
Electronic Effect: The 3-methoxy group (electron-donating) activates the ring, making it prone to oxidation.
-
Inductive Effect: The 2-fluoro group (electron-withdrawing) creates an inductive pull on the isothiocyanate (
) carbon, increasing its electrophilicity. This makes the molecule highly reactive toward nucleophiles (water, alcohols, amines). -
Physical State: Derivatives with this pattern are often low-melting solids or viscous oils, making recrystallization difficult without seeding.
Module 1: Critical Pre-Purification Protocols
Before attempting chromatography, you must stabilize the crude mixture. Most "purification failures" are actually "workup failures."
Q: My crude yield is >100%, but the NMR shows significant impurities. What happened? A: You likely have trapped solvent or hydrolysis byproducts.
-
The Trap: Isothiocyanates (ITCs) are lipophilic but can hydrolyze back to the aniline or form symmetric thioureas ($ \text{Ar-NH-CS-NH-Ar} $) in the presence of water and base.
-
The Fix:
-
Quench Correctly: If using the Thiophosgene or CS₂/DCC method, quench with slightly acidic water (pH 4-5). Avoid basic washes which accelerate hydrolysis.
-
Solvent Swap: Never use alcohols (MeOH, EtOH) for workup. They react to form thiocarbamates ($ \text{Ar-NH-CS-OR} $). Use
or Toluene.
-
Module 2: Chromatography Troubleshooting
Standard silica gel chromatography often degrades ITCs.
Q: The product streaks on the column, and I'm losing mass. Is it sticking to the silica? A: Yes. Silica gel is slightly acidic and possesses surface hydroxyls that can react with the highly electrophilic ITC carbon, especially given the inductive activation by the 2-fluoro group.
Protocol: The "Flash & Dash" Method Do not use standard slow elution.
-
Solid Phase: Use neutral silica or treat standard silica with 1%
in Hexane only if you flush the amine out completely before loading the product. Better Option: Use deactivated silica (wash with 1% acetic acid in hexane if the product is base-sensitive, but for ITCs, neutral is best). -
Eluent: Use Hexane:Ethyl Acetate (gradient 100:0 to 90:10). Avoid high polarity.
-
Speed: Complete the column in <15 minutes. Long residence time = decomposition.
Q: My TLC shows a spot overlapping with the product. It stains pink/red with ninhydrin. What is it? A: That is unreacted 2-fluoro-3-methoxyaniline .
-
The Problem: The aniline starting material often has an Rf value almost identical to the isothiocyanate in non-polar solvents.
-
The Fix: You cannot separate this easily by column. See Module 3 .
Module 3: Chemical Scavenging (The "Overlapping Rf" Solution)
When chromatography fails to separate the starting aniline from the product.
Q: How do I remove 5-10% unreacted aniline without running a column? A: Use a "Catch and Release" strategy or Chemical Scavenging. Since the impurity is a nucleophile (amine) and the product is an electrophile (ITC), you can selectively target the amine.
Method A: Polymer-Supported Isocyanate (PS-NCO) Add a scavenger resin that reacts with the aniline to form an insoluble urea, which is then filtered off.
-
Dissolve crude in anhydrous
. -
Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to the aniline impurity).
-
Shake gently at RT for 2-4 hours.
-
Filter.[1] The filtrate contains your pure ITC. The aniline is trapped on the beads.
Method B: The Acid Wash (Liquid-Liquid Extraction) Only applicable if your ITC is stable to brief acid exposure.
-
Dissolve crude in
(Ether is better than DCM for this separation). -
Wash rapidly with cold 1M HCl . The aniline protonates to the water-soluble hydrochloride salt ($ \text{Ar-NH}_3^+ \text{Cl}^- $).
-
Separate layers immediately, wash organic layer with brine, dry over
, and concentrate.
Module 4: Distillation (The Gold Standard)
For oily derivatives like 2-fluoro-3-methoxyphenyl isothiocyanate, distillation is often superior to chromatography.
Q: The oil won't crystallize. Can I distill it? A: Yes, but you must use high vacuum due to the high boiling point of the aromatic ring.
-
Equipment: Kugelrohr or Short-path distillation apparatus.
-
Conditions: High vacuum (<0.5 mmHg).
-
Warning: Do not overheat. If the pot residue turns black/tarry, you are polymerizing the product.
-
Advantage: Distillation separates the ITC from non-volatile thiourea byproducts and oligomers effectively.
Summary of Methods
| Method | Purity Potential | Yield | Primary Risk | Best For |
| Flash Chromatography | Moderate (95%) | Moderate | Decomposition on silica; Tailing | Small scale (<1g); Solid impurities |
| Resin Scavenging | High (>98%) | High | High cost of resin | Removing unreacted aniline (overlapping Rf) |
| Acid Wash (1M HCl) | Moderate | High | Hydrolysis of ITC if too slow | Bulk removal of aniline |
| Vacuum Distillation | Very High (>99%) | High | Thermal polymerization | Oily products; Large scale (>5g) |
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
References
-
Mechanism of ITC Hydrolysis & Stability: Combourieu, B., et al. (2001). "Stability of isothiocyanates in aqueous media." Source:
-
Synthesis of Fluorinated/Methoxylated Isothiocyanates: Organic Syntheses, Coll. Vol. 1, p. 447 (1941). "Phenyl Isothiocyanate" (General protocol adaptable to substituted anilines).[2] Source:
-
Polymer-Supported Scavenging: Bhattacharyya, S. (2004).[3] "Polymer-supported reagents and scavengers for organic synthesis." Source:
-
Desulfurization Methods (CS2 Route): Munch, H., et al. (2008). "Syntheses of isothiocyanates from amines." Source: (General reference for TCT/CS2 methodology).
Sources
Technical Support Center: Storage & Stability of 2-Fluoro-3-methoxyphenyl isothiocyanate
Executive Summary
2-Fluoro-3-methoxyphenyl isothiocyanate is a specialized electrophilic building block used primarily in the synthesis of thiourea-based peptidomimetics and heterocycles (e.g., 2-aminothiazoles, thiohydantoins).
While the compound is chemically stable at -20°C for extended periods (12–24 months), its electrophilic nature makes it inherently susceptible to nucleophilic attack. The primary failure mode is moisture-induced hydrolysis , leading to an autocatalytic degradation cascade that forms insoluble thiourea precipitates.
This guide provides the protocols necessary to maintain >98% purity and troubleshoot common degradation issues.
The Degradation Mechanism (The "Why")
To preserve this reagent, you must understand how it fails. Unlike simple decomposition, isothiocyanates undergo a multi-step degradation pathway triggered by trace water.
The Cascade Failure Model
-
Initiation (Hydrolysis): Trace moisture attacks the electrophilic carbon of the isothiocyanate (
) group. -
Decarboxylation: The unstable carbamic acid intermediate loses
to form the corresponding aniline (2-Fluoro-3-methoxyaniline). -
Propagation (Dimerization): The newly formed aniline is a strong nucleophile. It attacks a fresh molecule of isothiocyanate, forming a symmetric diarylthiourea .
Key Insight: This process consumes two moles of your starting material for every one mole of amine formed, accelerating purity loss.
Visualizing the Pathway
Figure 1: The moisture-induced degradation cascade of aryl isothiocyanates. Note that the amine product reacts with the remaining reagent to form the final thiourea impurity.
Storage & Handling Protocols
Standard Operating Procedure (SOP): -20°C Storage
The -20°C environment is chosen to kinetically arrest the hydrolysis reaction. However, the freezer itself is a high-humidity environment.
| Parameter | Specification | Reason |
| Temperature | -20°C ± 5°C | Slows reaction kinetics; prevents volatility loss. |
| Atmosphere | Argon or Nitrogen | Displaces humid air; prevents oxidation (minor) and hydrolysis (major). |
| Container | Amber Glass Vial | Protects from light; glass is impermeable to moisture (unlike some plastics). |
| Seal | Parafilm® over Cap | Secondary barrier against moisture ingress during freezer cycles. |
The "Thaw Rule" (Critical)
Never open a cold vial. Opening a -20°C vial in a 25°C room causes immediate condensation of atmospheric water vapor onto the reagent. This water will become trapped when you re-seal the vial, destroying the remaining sample during storage.
Correct Workflow:
Figure 2: Safe handling workflow to prevent condensation-mediated degradation.
Troubleshooting & FAQ
Symptom Diagnosis Table
| Observation | Probable Cause | Technical Solution |
| White/Off-white Precipitate | Thiourea Formation. Moisture ingress caused hydrolysis; the resulting amine reacted with the ITC to form an insoluble dimer. | Filter: The thiourea is often less soluble in non-polar solvents (e.g., Hexanes/Et2O). Dissolve ITC in ether, filter off the solid, and concentrate. |
| Color Change (Yellow to Brown) | Oxidation/Polymerization. Extended exposure to air or light. | Distillation/Column: If liquid, bulb-to-bulb distillation is best. If solid, recrystallize or pass through a short silica plug (fast elution). |
| Pungent "Garlic-like" Odor | Normal. Isothiocyanates have a characteristic sharp smell. | None. This confirms the presence of the -NCS group. Absence of smell may actually indicate full decomposition. |
| Turbidity upon dissolving | Moisture Contamination. The solvent used or the sample itself is wet. | Dry Solvent: Ensure solvent is anhydrous. Add activated 4Å molecular sieves to the solution. |
Frequently Asked Questions
Q: Can I store this at 4°C instead of -20°C? A: Yes, for short periods (<1 month). For long-term storage, -20°C is required to minimize the kinetic rate of hydrolysis. If stored at 4°C, ensure the desiccation is rigorous.
Q: My NMR shows a small triplet at high field. Is this an impurity? A: Unlikely to be the ITC. Check for residual solvents. However, look for broad singlets around 8.0–10.0 ppm (thiourea NH protons) or sharp doublets/multiplets shifted upfield (amine protons). The ITC carbon (N=C=S) usually appears around 130–140 ppm in 13C NMR but is weak/broad.
Q: How do I verify the purity without running a reaction? A:
-
IR Spectroscopy: Look for the very strong, broad, characteristic -N=C=S stretch at ~2000–2200 cm⁻¹ . Loss of this peak indicates degradation.
-
TLC: Run in Hexane/EtOAc (e.g., 9:1). The isothiocyanate is usually less polar (higher Rf) than the amine or thiourea degradation products. The thiourea will likely stay at the baseline.
Q: Can I re-purify a degraded sample? A: Yes. Because the main impurity (symmetric thiourea) is much more polar and less soluble in non-polar solvents than the isothiocyanate:
-
Method: Triturate the sample with cold hexanes or pentane. The isothiocyanate should dissolve, leaving the thiourea solid behind. Filter and evaporate the solvent.
References
-
Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
-
Kawakishi, S., & Namiki, M. (1969).[1][2] Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry.[2][3] Describes the fundamental hydrolysis-dimerization mechanism applicable to aryl isothiocyanates.
-
Sigma-Aldrich/Merck. (n.d.). Handling and Storage of Isothiocyanates. Technical Bulletin.
-
BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Isothiocyanate Detection. Provides HPLC and IR validation methods.
Sources
Technical Support: Quenching & Scavenging Excess Isothiocyanates
Case ID: ITC-QUENCH-001 Status: Active Support Level: Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Isothiocyanates (ITCs,
The Challenge: Unreacted ITCs are toxic, potent sensitizers (lachrymators), and often possess high boiling points that make removal via evaporation difficult. Furthermore, their electrophilicity can lead to side reactions during purification.
The Solution: The most effective quenching strategy utilizes nucleophilic scavenging . By introducing an amine-functionalized scavenger (solid or liquid phase), the excess ITC is converted into a chemically inert, highly polar, or insoluble thiourea derivative that is easily separated from the desired product.
Core Scavenging Protocols
Method A: Solid-Supported Scavenging (The Gold Standard)
Recommended for: Medicinal chemistry, library synthesis, and high-value small molecules.
This method uses an amine-functionalized polymer resin. The resin "catches" the excess ITC, turning it into a solid-supported thiourea. You then filter the resin, leaving your pure product in the filtrate.
Recommended Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.
Protocol:
-
Calculate Excess: Estimate the amount of unreacted ITC remaining (typically the starting excess amount).
-
Stoichiometry: Add 3.0 – 4.0 equivalents of amine resin relative to the excess ITC.
-
Note: Typical resin loading is 3.0–4.0 mmol/g.
-
-
Solvent Compatibility: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol and Water are poor).
-
Agitation: Agitate gently for 1–4 hours at room temperature.
-
Critical: Do NOT use a magnetic stir bar. The grinding action pulverizes the resin, clogging filters and leaching impurities. Use an orbital shaker or overhead stirrer.
-
-
Filtration: Filter the mixture through a fritted funnel or SPE cartridge.
-
Wash: Wash the resin cake with solvent (e.g., DCM) to recover any entrained product.
Method B: Solution-Phase Derivatization (The Traditional Method)
Recommended for: Large-scale synthesis (>100g) where resins are cost-prohibitive.
If you cannot use resins, you must convert the lipophilic ITC into a species with drastically different solubility properties to facilitate extraction.
Protocol:
-
Add Quencher: Add a small molecule amine to the reaction mixture.
-
Option 1 (Volatility): Add excess Methylamine or Ammonia (in MeOH). The resulting methyl-thiourea is often solid or highly polar.
-
Option 2 (Solubility): Add Glycine or N,N-Dimethylaminopropylamine (DMAPA) .
-
-
Reaction: Stir for 30–60 minutes.
-
Workup:
-
If using Glycine : The byproduct is an acid. Wash the organic layer with basic water (pH > 9); the glycine-thiourea adduct will partition into the aqueous phase.
-
If using DMAPA : The byproduct is basic. Wash the organic layer with dilute acid (1M HCl); the DMAPA-thiourea adduct will protonate and partition into the aqueous phase.
-
Mechanism & Logic Visualization
The following diagram illustrates the scavenging mechanism and the decision logic for selecting a method.
Caption: Top: The chemical mechanism of amine scavenging. Bottom: Decision matrix for selecting the appropriate quenching protocol based on scale.
Data & Comparison
| Feature | Solid-Supported (Resin) | Solution Phase (Extraction) | Vacuum Removal |
| Efficiency | High (>99% removal) | Moderate to High | Low (unless ITC is volatile) |
| Workup | Filtration only | Liquid-Liquid Extraction | Evaporation |
| Cost | High ( | Low ($) | Low ($) |
| Throughput | Excellent for Parallel/Automated | Labor Intensive | Moderate |
| Odor Control | Excellent (contained on resin) | Moderate | Poor (exhausts into hood) |
| Best For | Med-Chem, Library Gen, Peptides | Process Chem, Bulk Scale | Volatile ITCs (e.g., Allyl-ITC) |
Troubleshooting & FAQs
Q: I used the resin, but I still see ITC in my LC-MS.
-
A1: Kinetics: You may not have shaken it long enough. Sterically hindered ITCs (e.g., tert-butyl isothiocyanate) require longer reaction times (up to 12 hours) or elevated temperatures (40°C).
-
A2: Solvent: Did you use Methanol or Water? Polystyrene resins do not swell in these solvents, meaning the active sites inside the beads are inaccessible. Switch to DCM, DMF, or THF.
Q: Can I use this for Edman Degradation (PITC removal)?
-
A: Yes, but standard Edman protocols usually rely on solvent extraction (heptane or chlorobutane) because the peptide is water-soluble/bound to a membrane, and PITC is soluble in organics. However, for solution-phase peptide synthesis, a scavenging resin is superior as it prevents emulsion formation.
Q: The resin smells terrible after filtration. How do I dispose of it?
-
A: The resin now contains the thiourea derivative. While less toxic than the free ITC, it should still be treated as solid hazardous chemical waste. Do not dry the resin completely if the ITC is volatile; seal it wet in a waste container to minimize vapor release.
Q: My product is an amine. Will the resin scavenge my product too?
-
A: No. The resin is an amine (nucleophile). It reacts with electrophiles (ITCs). It will not react with your amine product. However, if your product is an electrophile (e.g., an acid chloride), you cannot use an amine scavenger.
References
-
Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886. Link
-
Biotage. (n.d.). Solid-Supported Reagents and Scavengers User Guide. Retrieved from Sopachem. Link
-
ThermoFisher Scientific. (2021). Methyl Isothiocyanate Safety Data Sheet. Link
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[1][2][3][4][5] Acta Chemica Scandinavica, 4, 283-293. (Foundational reference for PITC usage). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cib.csic.es [cib.csic.es]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 2-Fluoro-3-methoxyphenyl isothiocyanate
In the landscape of synthetic chemistry and drug discovery, the precise characterization of novel molecules is paramount. 2-Fluoro-3-methoxyphenyl isothiocyanate is a key building block, valued for its reactive isothiocyanate group and the specific electronic and steric properties imparted by its substituted phenyl ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as the cornerstone for verifying its structure and purity.
This guide provides an in-depth analysis of the characteristic ¹H NMR spectrum of 2-Fluoro-3-methoxyphenyl isothiocyanate. We will dissect the expected chemical shifts and coupling patterns, compare them with structurally related analogs, and provide a standardized protocol for data acquisition. This analysis is grounded in the fundamental principles of substituent effects on aromatic systems, offering a framework for researchers to confidently identify this compound.
Predicted ¹H NMR Spectrum: A First-Principles Approach
The substitution pattern of 2-Fluoro-3-methoxyphenyl isothiocyanate creates a complex and informative ¹H NMR spectrum. The aromatic region is defined by three protons on a trisubstituted benzene ring, while the aliphatic region contains the methoxy group's signal.
To predict the spectrum, we must consider the electronic influence of each substituent:
-
Methoxy Group (-OCH₃): This is a powerful electron-donating group (EDG) through resonance (+R effect). It increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (further upfield).
-
Fluorine Atom (-F): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect), which deshields nearby protons, shifting them downfield. However, it also has a +R effect, which can influence ortho and para positions. Crucially, the fluorine atom will couple with nearby protons, leading to characteristic splitting patterns (J-coupling).
-
Isothiocyanate Group (-NCS): This group is electron-withdrawing and exhibits magnetic anisotropy, which can deshield the ortho protons (in this case, H6).
Based on these principles, we can anticipate the chemical shifts and multiplicities for the three aromatic protons (H4, H5, H6) and the methoxy protons.
Caption: Structure of 2-Fluoro-3-methoxyphenyl isothiocyanate.
The interplay of these effects results in the following predicted ¹H NMR signals, assuming a standard solvent like CDCl₃:
-
-OCH₃ (Methoxy) Protons: A sharp singlet appearing significantly upfield, typically in the range of δ 3.8-4.0 ppm . This is due to the shielding effect of the adjacent oxygen atom.
-
Aromatic Protons (H4, H5, H6): These protons will appear in the aromatic region (typically δ 6.5-8.0 ppm) as a complex set of multiplets.[1][2]
-
H6: This proton is ortho to the isothiocyanate group and meta to the fluorine. The -NCS group's deshielding effect will likely make H6 the most downfield of the aromatic protons. It should appear as a doublet of doublets (dd) due to coupling with H5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and H4 (meta-coupling, ⁴JHH ≈ 2-3 Hz).
-
H4: This proton is ortho to the methoxy group and meta to the isothiocyanate group. The strong shielding from the -OCH₃ group will shift it upfield relative to the other aromatic protons. It will be split by H5 (ortho-coupling, ³JHH ≈ 7-9 Hz) and the fluorine atom (meta-coupling, ⁴JHF ≈ 5-7 Hz), resulting in a doublet of doublets (dd).
-
H5: This proton is positioned between H4 and H6 and is also coupled to the fluorine atom. It will experience ortho-coupling from both H4 and H6 and ortho-coupling from the fluorine atom (³JHF ≈ 8-10 Hz). This will result in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublet of doublets (ddd), appearing at an intermediate chemical shift.
-
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare the expected spectrum with the known ¹H NMR data of simpler, related molecules. This comparative approach is a powerful tool for spectral assignment.
| Compound | Aromatic Proton Chemical Shifts (δ ppm) & Multiplicity | Methoxy (δ ppm) | Key Takeaway |
| 2-Fluoroanisole [3][4][5] | ~6.8-7.1 (complex multiplet) | ~3.88 (s) | Shows the general upfield shift and complex splitting caused by the combined F and OCH₃ groups. |
| 3-Methoxyphenyl isothiocyanate | ~6.8-7.3 (multiplets) | ~3.81 (s) | Demonstrates the chemical shift range for a phenyl ring with meta-methoxy and isothiocyanate groups. |
| Phenyl isothiocyanate [6] | ~7.1-7.4 (multiplet) | N/A | Provides a baseline for the deshielding effect of the -NCS group on a simple phenyl ring. |
| Predicted: 2-Fluoro-3-methoxyphenyl isothiocyanate | H4: ~6.8-7.0 (dd)H5: ~7.0-7.2 (m)H6: ~7.2-7.4 (dd) | ~3.9 (s) | The predicted spectrum is a logical combination of the electronic effects observed in the analogs. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.[7][8]
This comparison reinforces our initial predictions. The presence of the electron-donating methoxy group keeps the proton signals relatively upfield compared to unsubstituted phenyl isothiocyanate. The fluorine atom introduces the characteristic J-coupling, and the isothiocyanate group deshields the adjacent H6 proton.
Standardized Protocol for ¹H NMR Data Acquisition
To ensure reproducible and high-quality data, a standardized experimental protocol is essential. This protocol represents a self-validating system for the characterization of 2-Fluoro-3-methoxyphenyl isothiocyanate.
Caption: Standardized workflow for acquiring ¹H NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Fluoro-3-methoxyphenyl isothiocyanate.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing properties and relatively clean spectral window.[9]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
Set appropriate acquisition parameters: a spectral width of approximately 16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire the data over a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to the signal (e.g., 3H for -OCH₃, 1H for each aromatic proton).
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values in Hz) to confirm the structure.
-
Conclusion
The ¹H NMR spectrum of 2-Fluoro-3-methoxyphenyl isothiocyanate is a distinctive fingerprint defined by the predictable electronic effects of its substituents. A sharp singlet for the methoxy group around δ 3.9 ppm and a complex series of multiplets between δ 6.8 and 7.4 ppm for the three aromatic protons are the key characteristic features. By understanding the underlying principles of chemical shifts and spin-spin coupling, and by comparing the spectrum to simpler analogs, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. Adherence to a rigorous, standardized experimental protocol further ensures the integrity and reproducibility of the analytical results.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). H NMR Spectroscopy.
- Barton, B. L., & Zektzer, A. S. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
-
ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Retrieved from [Link]
- Vertex AI Search. (2024). Chemical shifts.
-
PubChem. (n.d.). 2-Fluoroanisole. Retrieved from [Link]
- Canselier, J. P. (1972). A first-order four coupled nuclei nmr spectrum: 2-bromo-4-fluoroanisole.
-
PubChem. (n.d.). 4-Methoxyphenyl isothiocyanate. Retrieved from [Link]
- Royal Society of Chemistry. (2013). A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball mill. RSC Advances.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
- Cambridge Isotope Laboratories, Inc. (n.d.).
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. 2-Fluoroanisole(321-28-8) 1H NMR spectrum [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Fluoroanisole | C7H7FO | CID 67576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenyl isothiocyanate(103-72-0) 1H NMR [m.chemicalbook.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. carlroth.com [carlroth.com]
- 9. chem.washington.edu [chem.washington.edu]
A Senior Application Scientist's Guide to FTIR Spectrum Analysis of the Isothiocyanate (-NCS) Functional Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of functional group analysis, the isothiocyanate (-NCS) group presents a unique spectroscopic challenge and opportunity. Its potent biological activities, particularly in anticancer and anti-inflammatory research, necessitate precise and reliable characterization methods.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for this purpose.[1] This guide provides an in-depth, experience-driven comparison of FTIR methods for analyzing the isothiocyanate functional group, grounded in established scientific principles and supported by experimental data.
The Signature Infrared Fingerprint of the Isothiocyanate Group
The defining characteristic of an isothiocyanate in an FTIR spectrum is a strong and typically broad absorption band arising from the asymmetric stretching vibration of the -N=C=S group.[3] This band is consistently found in the spectral region of 2000-2200 cm⁻¹ .[3] The high intensity of this peak is due to the large change in dipole moment during the asymmetric stretch of this highly polar functional group.
Its broadness, often a key distinguishing feature, can be attributed to several factors, including rotational isomers and potential Fermi resonance, where the fundamental -NCS stretch interacts with an overtone or combination band of similar energy.[4]
Distinguishing Isothiocyanates from Spectrally Similar Functional Groups
Accurate identification of the isothiocyanate group requires careful comparison with other functional groups that absorb in a similar region of the infrared spectrum. The most common of these are isocyanates (-NCO), thiocyanates (-SCN), and nitriles (-C≡N).
| Functional Group | Structure | Characteristic Absorption Band (cm⁻¹) | Intensity | Peak Shape |
| Isothiocyanate | -N=C=S | 2000–2200 [3] | Strong | Broad |
| Isocyanate | -N=C=O | ~2270[5] | Strong | Sharp |
| Thiocyanate | -S-C≡N | 2120-2160[6] | Strong | Sharp |
| Nitrile | -C≡N | 2240-2260[7] | Medium | Sharp |
Expert Insight: The broader and slightly lower frequency absorption of the isothiocyanate group compared to the isocyanate is a critical diagnostic feature. The replacement of the oxygen atom with a larger, less electronegative sulfur atom in the isothiocyanate leads to a lower vibrational frequency.[8] Thiocyanates, being linkage isomers of isothiocyanates, exhibit a sharp absorption at a slightly higher frequency.[9] The key to differentiation lies in observing not just the peak position but also its shape and intensity.
Factors Influencing the Isothiocyanate Absorption Band
The precise position and shape of the -NCS absorption band are not static; they are sensitive to the molecule's chemical environment. Understanding these influences is paramount for accurate spectral interpretation.
-
Molecular Structure: The nature of the substituent (R group) attached to the nitrogen atom influences the electronic structure of the -NCS group, causing shifts in the absorption frequency. Electron-withdrawing groups tend to shift the band to a higher wavenumber, while electron-donating groups shift it to a lower wavenumber.
-
Solvent Effects: The polarity of the solvent can significantly impact the vibrational frequency of the -NCS group. Polar solvents can interact with the polar -N=C=S bond, leading to changes in the absorption maximum. For instance, studies on methyl thiocyanate have shown noticeable peak shifts in different solvents.[10] It is crucial to use a consistent solvent for comparative studies. Acetonitrile is often a good choice due to its relative inertness and transparency in the mid-IR region.[2]
-
Hydrogen Bonding: The presence of hydrogen bond donors in the sample or solvent can lead to broadening and shifting of the -NCS peak. This is due to interactions with the lone pairs of electrons on the nitrogen and sulfur atoms.
Experimental Protocol: A Practical Workflow for FTIR Analysis
This section outlines a robust and self-validating protocol for the FTIR analysis of isothiocyanate-containing compounds. The use of Attenuated Total Reflectance (ATR) is highlighted as a modern, efficient alternative to traditional transmission methods.[11][12]
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the FTIR analysis of isothiocyanates using the ATR technique.
Step-by-Step Methodology
-
Sample Preparation (Solution):
-
Accurately weigh approximately 1-5 mg of the isothiocyanate-containing sample.
-
Dissolve the sample in a minimal amount of a suitable infrared-transparent solvent such as chloroform or acetonitrile.[3] The concentration should be sufficient to yield a strong -NCS absorption band without saturating the detector.
-
Causality: Dissolving the sample ensures homogeneity and allows for reproducible path length in transmission cells or consistent contact with an ATR crystal. The choice of solvent is critical to avoid interfering absorptions in the region of interest.[13]
-
-
FTIR Spectrometer Setup and Background Collection:
-
Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
For ATR-FTIR, clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[13]
-
Collect a background spectrum of the clean, empty sample compartment (for transmission) or the clean ATR crystal.[14] This spectrum will be automatically subtracted from the sample spectrum.
-
Trustworthiness: A clean and stable background is essential for obtaining a high-quality spectrum of the analyte. Any contaminants will appear as extraneous peaks in the final spectrum.
-
-
Sample Spectrum Acquisition (ATR Method):
-
Apply a small drop of the prepared sample solution directly onto the ATR crystal.[13]
-
Ensure complete and even coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Expertise: The ATR technique is highly advantageous as it requires minimal sample preparation and is suitable for a wide range of sample types, including liquids, solids, and powders.[11][13]
-
-
Data Processing and Analysis:
-
The collected interferogram is automatically Fourier-transformed by the instrument's software to produce the infrared spectrum.
-
Perform baseline correction to account for any sloping baselines.
-
Normalize the spectrum if comparing relative peak intensities between different samples.
-
Identify the characteristic asymmetric stretching band of the isothiocyanate group between 2000-2200 cm⁻¹.[3] Note its exact wavenumber, intensity, and shape.
-
Compare the obtained spectrum with reference spectra from spectral libraries or literature data for confirmation.
-
Data Interpretation and Troubleshooting
A clean, well-resolved spectrum is the foundation of accurate analysis. However, experimental artifacts can arise.
-
Broad Peak around 3400 cm⁻¹: This is typically due to O-H stretching from water contamination in the sample or solvent.[15]
-
Sharp Peaks around 2350 cm⁻¹: These are characteristic of atmospheric carbon dioxide and indicate inadequate purging of the spectrometer.
-
Noisy Spectrum: This can result from a low sample concentration or an insufficient number of scans. Increase the concentration or the number of co-added scans.
-
Saturated Peaks (Flat Tops): The sample is too concentrated. Dilute the sample and re-run the analysis.
Comparative Analysis in a Drug Development Context
In drug development, FTIR can be a powerful tool for monitoring reactions involving the isothiocyanate group, such as the conjugation of a drug molecule to a protein via a bifunctional linker containing an -NCS group. By monitoring the disappearance of the characteristic -NCS peak and the appearance of new peaks corresponding to the thiourea linkage formed upon reaction, the progress of the conjugation can be tracked.
Visualizing the Reaction Monitoring
Caption: Monitoring a drug conjugation reaction using FTIR by observing changes in the isothiocyanate peak.
Conclusion
FTIR spectroscopy is an indispensable tool for the analysis of the isothiocyanate functional group. Its ability to provide a distinct and intense spectral signature allows for rapid and reliable identification and differentiation from other functional groups. By understanding the factors that influence the -NCS absorption band and employing a robust experimental protocol, researchers, scientists, and drug development professionals can confidently characterize and monitor isothiocyanate-containing molecules, accelerating their research and development efforts.
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. (2021, September 24). Retrieved from [Link]
- Martvon, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC. (n.d.). Retrieved from [Link]
-
7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. (2025, January 7). Retrieved from [Link]
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]
-
Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - Taylor & Francis. (2023, April 10). Retrieved from [Link]
-
Direct determination of total isothiocyanate content in broccoli using attenuated total reflectance infrared Fourier transform spectroscopy | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Origin of thiocyanate spectral shifts in water and organic solvents - PMC. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
FTIR Analysis of Organic Compounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Retrieved from [Link]
-
ATR-FTIR spectra of the isothiocyanate band of mustard oil immediately... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material - http:/ /ejournal.upi. edu. (2019, April 1). Retrieved from [Link]
-
(PDF) Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review - ResearchGate. (2023, April 10). Retrieved from [Link]
-
Interpretation of Fourier Transform Infrared Spectra (FTIR) - http:/ /ejournal.upi. edu. (2023, April 1). Retrieved from [Link]
-
An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (2006, March 29). Retrieved from [Link]
-
IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS - ResearchGate. (n.d.). Retrieved from [Link]
-
2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed. (2012, June 15). Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]
-
Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol - PubMed. (n.d.). Retrieved from [Link]
-
Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin - Academia.edu. (n.d.). Retrieved from [Link]
-
Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents | The Journal of Chemical Physics | AIP Publishing. (2024, March 15). Retrieved from [Link]
-
A Comparative Study of Isocyanates and Isothiocyanates via One Electron Reduction. (n.d.). Retrieved from [Link]
-
Difference Between Thiocyanate and Isothiocyanate. (2020, February 6). Retrieved from [Link]
-
IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (PDF) Study of solvent effect on the stability of isothiocyanate iberin, a breakdown product of glucoiberin [academia.edu]
- 3. chemicalpapers.com [chemicalpapers.com]
- 4. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. "A Comparative Study of Isocyanates and Isothiocyanates via One Electro" by Mark Alan Servos [ir.library.illinoisstate.edu]
- 9. differencebetween.com [differencebetween.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]
- 12. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
13C NMR shifts for 2-Fluoro-3-methoxyphenyl isothiocyanate derivatives
Title: Analytical Comparison Guide: 13C NMR Shift Tracking of 2-Fluoro-3-methoxyphenyl Isothiocyanate and Its Derivatives
Executive Summary In drug discovery and bioconjugation, 2-fluoro-3-methoxyphenyl isothiocyanate serves as a highly reactive electrophilic building block. It is frequently utilized to synthesize target molecules such as thioureas, thiazolidines, and dithiocarbamates. However, tracking the conversion of the parent isothiocyanate (ITC) to its downstream derivatives using 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.
This guide provides an objective comparison of the 13C NMR chemical shifts between the parent 2-fluoro-3-methoxyphenyl isothiocyanate and its primary derivatives. By understanding the causality behind these spectral changes, researchers can establish robust, self-validating protocols for reaction monitoring and structural confirmation.
The Causality of 13C NMR Shifts in Isothiocyanate Systems
Expertise & Experience Insights
When monitoring the conversion of an isothiocyanate to a thiourea, the most diagnostic nucleus is the functional carbon itself. However, researchers frequently encounter a "missing" or severely broadened peak for the parent N=C=S carbon.
-
The "Near-Silent" Isothiocyanate Carbon: The N=C=S carbon typically resonates around 130–137 ppm. Its extreme signal broadening is caused by the structural flexibility of the ITC conformers combined with the quadrupolar relaxation effect of the adjacent 14N nucleus ([1]). Consequently, relying solely on the N=C=S peak for purity analysis is prone to error unless specific acquisition parameters (e.g., prolonged relaxation delays and high scan counts) are employed.
-
The Thiourea Downfield Shift: Upon nucleophilic attack by an amine, the sp-hybridized ITC carbon converts to an sp2-hybridized thiourea carbon (N-C(=S)-N). This structural change eliminates the linear conformational exchange and alters the electronic shielding, resulting in a sharp, highly diagnostic peak shifted dramatically downfield to ~180–185 ppm ([2]).
-
C-F Spin-Spin Coupling as an Internal Control: The 2-fluoro-3-methoxyphenyl ring provides a built-in validation system. The 19F nucleus (spin 1/2) couples with the aromatic carbons, creating distinct doublet patterns. The magnitude of the J-coupling (
~ 245 Hz, ~ 10-15 Hz) unambiguously assigns the positions of the aromatic carbons. Tracking these doublets ensures the integrity of the aromatic system remains intact during derivatization.
Quantitative Data Comparison
The tables below summarize the expected 13C NMR shifts, allowing for rapid cross-referencing between the starting material and potential product classes.
Table 1: Diagnostic 13C NMR Shifts for Functional Groups (CDCl3, 298 K)
| Compound Class | Functional Group | 13C Chemical Shift (δ, ppm) | Peak Characteristics |
| Parent Isothiocyanate | -N=C =S | 133.5 ± 2.0 | Very broad, low intensity ("near-silent") |
| Thiourea Derivative | -N-C (=S)-N- | 181.0 ± 3.0 | Sharp, distinct quaternary singlet |
| Carbamate Derivative | -N-C (=O)-O- | 154.0 ± 2.0 | Sharp quaternary singlet |
| Dithiocarbamate | -N-C (=S)-S- | 195.0 ± 3.0 | Sharp quaternary singlet, furthest downfield |
Table 2: Aromatic 13C NMR Assignments for the 2-Fluoro-3-methoxyphenyl Moiety
| Carbon Position | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant ( |
| C1 (Attached to N) | 120.5 | Doublet (d) | ~ 12.0 ( |
| C2 (Attached to F) | 145.2 | Doublet (d) | ~ 245.0 ( |
| C3 (Attached to OMe) | 148.8 | Doublet (d) | ~ 10.5 ( |
| C4 (Aromatic CH) | 112.3 | Singlet (s) | < 2.0 (Long-range) |
| C5 (Aromatic CH) | 124.1 | Doublet (d) | ~ 4.5 ( |
| C6 (Aromatic CH) | 118.6 | Singlet (s) | < 2.0 (Long-range) |
| Methoxy (-OCH3) | 56.2 | Singlet (s) | N/A |
*May appear as fine doublets depending on magnetic field strength and instrument resolution.
Workflow Visualization
Workflow for synthesis and 13C NMR tracking of isothiocyanate derivatives.
Experimental Protocols: Synthesis and NMR Validation
To ensure a self-validating system, the following protocol details both the chemical conversion and the optimized NMR acquisition parameters required to detect the elusive quaternary carbons.
Protocol A: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)-3-phenylthiourea
-
Preparation: Dissolve 1.0 mmol of 2-fluoro-3-methoxyphenyl isothiocyanate in 5.0 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Addition: Add 1.05 mmol of aniline (or desired amine) dropwise at 0 °C. Causality: Cooling the reaction prevents exothermic side reactions and limits the formation of symmetrical diphenylthiourea byproducts, ensuring high fidelity of the primary nucleophilic attack.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the disappearance of the ITC via TLC (Hexanes/EtOAc 4:1).
-
Workup: Wash the organic layer with 0.1 M HCl (2 x 5 mL) to remove unreacted amine, followed by a brine wash. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via flash column chromatography to yield the pure thiourea derivative.
Protocol B: Optimized 13C NMR Acquisition Standard 13C NMR parameters often fail to resolve the N=C=S carbon. Use the following optimized parameters for a 400 MHz or 500 MHz spectrometer:
-
Sample Concentration: Prepare a highly concentrated sample (approx. 50–70 mg in 0.6 mL CDCl3). High concentration is critical to overcome the low natural abundance of 13C and the broadening effect of the ITC carbon.
-
Relaxation Delay (D1): Set D1 to at least 2.0 to 3.0 seconds. Causality: Quaternary carbons (like C=S and C-F) lack attached protons, resulting in significantly longer
relaxation times. A short D1 will saturate these signals, rendering them invisible to the detector. -
Number of Scans (NS): Minimum of 1024 scans, preferably 2048, to build sufficient signal-to-noise ratio (SNR).
-
Decoupling: Utilize standard inverse-gated 1H decoupling (WALTZ-16) to prevent Nuclear Overhauser Effect (NOE) suppression of the quaternary signals while maintaining sharp singlets.
-
Validation: Verify the transformation by confirming the disappearance of the broad ~133 ppm signal and the emergence of a sharp ~181 ppm signal, while ensuring the
doublet (~145 ppm, J=245 Hz) remains untouched as your internal structural control.
References
-
Title: Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: SYNTHESIS AND CHARACTERISATION OF NOVEL CHIRAL THIOUREA DERIVATIVES AS POTENTIAL BIOLOGICAL ACTIVE AGENTS Source: Sciforum URL: [Link]
Sources
Comparative Reactivity Guide: Fluoro- vs. Chloro-Substituted Phenyl Isothiocyanates in Bioconjugation
In the landscape of bioconjugation, medicinal chemistry, and materials science, phenyl isothiocyanates (PITCs) serve as foundational electrophiles for amine coupling. The formation of stable thiourea linkages is highly dependent on the electrophilicity of the central isothiocyanate carbon.
As a Senior Application Scientist, I frequently observe that researchers assume any halogen substitution will universally accelerate this reaction due to their electronegative nature. However, the kinetic reality is far more nuanced. This guide objectively compares the reactivity of fluoro- versus chloro-substituted PITCs, dissecting the causality behind their kinetic behavior and providing a self-validating experimental framework for your own laboratory evaluations.
Mechanistic Causality: The Halogen Electronic Paradox
The reaction between a primary amine and a phenyl isothiocyanate proceeds via a nucleophilic addition to the
To accelerate this reaction, electron-withdrawing groups (EWGs) must be placed on the phenyl ring to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the isothiocyanate carbon. However, halogens present an electronic paradox due to competing Inductive (
-
Fluorine (-F): Fluorine is the most electronegative element, exerting a massive
effect. However, its valence electrons reside in orbitals, which perfectly match the size of the orbitals of the aromatic carbon ring. This allows for excellent orbital overlap, resulting in a strong effect that donates electron density back into the ring. At the para position, this effect almost entirely cancels out the effect, making para-fluorine a surprisingly weak EWG[1]. -
Chlorine (-Cl): Chlorine is less electronegative than fluorine, but its valence electrons reside in larger
orbitals. The size mismatch between chlorine's and carbon's orbitals results in poor overlap, rendering its effect extremely weak. Consequently, the effect dominates, making para-chlorine a significantly stronger net EWG than para-fluorine[1].
At the meta position, resonance effects cannot delocalize electron density onto the isothiocyanate-bearing carbon. Therefore, only the inductive (
Figure 1: Nucleophilic addition mechanism of substituted PITCs with primary amines.
Table 1: Hammett Substituent Constants ( ) and Electronic Influence
| Substituent | Position | Inductive Effect ( | Resonance Effect ( | Hammett Constant ( | Net Electronic Influence |
| Fluoro (-F) | para | Strong | Strong ( | 0.05 - 0.06 | Weakly Electron-Withdrawing |
| Fluoro (-F) | meta | Strong | Negligible | 0.34 | Strongly Electron-Withdrawing |
| Chloro (-Cl) | para | Moderate | Weak ( | 0.22 - 0.23 | Moderately Electron-Withdrawing |
| Chloro (-Cl) | meta | Moderate | Negligible | 0.37 | Strongly Electron-Withdrawing |
(Data derived from established Hammett constant compilations[1],[2])
Comparative Kinetic Performance Data
The theoretical Hammett values translate directly into observable laboratory kinetics. When reacting substituted PITCs with model amines (e.g., in the synthesis of thiourea derivatives or quinazoline precursors), the reaction times required to achieve >90% yield vary drastically based on the halogen and its position.
Recent kinetic studies utilizing N,N-dimethylformamide (DMF) as a solvent demonstrate that highly electron-withdrawing substitutions, such as 3,5-difluorophenyl, accelerate the reaction significantly, reaching completion in 2–9 hours[3]. Conversely, due to the
Table 2: Comparative Reaction Kinetics (Amine Coupling in DMF)
| PITC Derivative | Substituent Position | Reaction Time to >90% Yield | Relative Electrophilicity |
| Unsubstituted PITC | None | 12 – 24 hours | Baseline |
| 4-Fluorophenyl ITC | para | 9 – 24 hours | Low |
| 4-Chlorophenyl ITC | para | 4 – 8 hours | Moderate |
| 3,5-Difluorophenyl ITC | meta (x2) | 2 – 9 hours | High |
Self-Validating Experimental Protocol
To objectively compare these derivatives in your own laboratory, you must utilize a self-validating kinetic assay. The following protocol ensures that reaction conditions do not artificially skew the data through side-reactions (like intramolecular cyclization) and that the quantification is absolute.
Methodology: Kinetic Profiling of PITC Derivatives
-
Reagent Preparation: Prepare 0.1 M solutions of the substituted PITC (e.g., 4-fluoro-PITC or 4-chloro-PITC) and the target primary amine (e.g., benzylamine) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It stabilizes the highly polar zwitterionic transition state during nucleophilic attack, significantly enhancing reaction rates compared to non-polar solvents like acetone[3].
-
-
Reaction Initiation & Thermal Control: Mix equimolar volumes of the PITC and amine solutions in a thermostatic reaction vial maintained strictly at 25°C.
-
Causality: Strict thermal control is critical. Elevated temperatures can induce unwanted intramolecular cyclizations (e.g., quinazoline formation if amino acid esters are used) and degrade the isothiocyanate, which would artificially lower the apparent yield of the desired thiourea[3].
-
-
Kinetic Sampling: Withdraw 50 µL aliquots at predefined intervals (15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: Immediately inject each aliquot into 950 µL of a quenching solution (50% Acetonitrile / 50% Water containing 0.1% Trifluoroacetic Acid).
-
Causality: The TFA instantly protonates the unreacted primary amine, destroying its nucleophilicity and freezing the reaction state. This ensures the HPLC autosampler queue time does not introduce kinetic artifacts.
-
-
Analytical Quantification: Analyze the quenched samples via RP-HPLC with UV detection at 254 nm. Calculate the pseudo-first-order rate constants by plotting the natural log of the remaining PITC concentration versus time.
Figure 2: Self-validating experimental workflow for kinetic profiling of PITCs.
Strategic Application Guide
Choosing between fluoro- and chloro-substituted PITCs should be dictated by the specific needs of your drug development or bioconjugation workflow:
-
Select Fluoro-PITCs (Specifically para-substituted): When metabolic stability is paramount (leveraging the high C-F bond dissociation energy) and you require a slower, more controlled conjugation to prevent off-target cross-linking in complex biological mixtures.
-
Select Chloro-PITCs: When rapid conjugation kinetics are required, or when you intend to utilize the chloro group as an orthogonal synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).
-
Select meta-Fluoro/Chloro PITCs: When you need the absolute highest reactivity without adding massive steric bulk (such as a nitro group), utilizing the unhindered inductive pull of the halogens.
References
-
Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - National Institutes of Health (PMC). Available at: [Link][3]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors - Oxford University Press. Available at: [Link][1]
-
Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry - Scribd. Available at: [Link][2]
Sources
TLC Visualization Stains for Aryl Isothiocyanates: A Comparative Technical Guide
This guide provides an in-depth technical comparison of TLC visualization strategies for aryl isothiocyanates (AITCs). It moves beyond basic recipes to explain the chemical logic required for detecting these often volatile and chromophore-deficient electrophiles.
Executive Summary & Strategic Approach
Detecting aryl isothiocyanates (AITCs) on TLC plates presents two distinct challenges:
-
Volatility: Many AITCs (e.g., phenyl isothiocyanate) sublime or evaporate from the silica surface before visualization.
-
Chromophore Limitation: While aryl-ITCs have UV absorbance, aliphatic analogs or impurities often do not.
The "Senior Scientist" Approach: Do not rely solely on direct staining. The most robust protocol involves pre-chromatographic derivatization to convert the reactive electrophilic ITC into a stable thiourea. This "locks" the analyte on the plate and generates a moiety (C=S) that is highly responsive to specific sulfur stains.
Comparative Analysis of Visualization Methods
The following table synthesizes experimental performance data for the three primary detection strategies.
| Feature | Method A: Iodine-Azide Reaction | Method B: Grote’s Reagent | Method C: Ammonia Derivatization + UV |
| Target Moiety | C=S / C-S bonds (Catalytic) | Thiourea / Thiol groups | Thiourea Chromophore (C=S) |
| Mechanism | Catalytic : Sulfur induces reduction of Iodine by Azide ( | Complexation : Sodium nitroprusside forms colored complex with sulfur. | Covalent Modification : Nucleophilic addition of |
| Sensitivity (LOD) | High (1–60 pmol) | Moderate (~0.5–1 µg) | Moderate (Dependent on Extinction Coeff.) |
| Selectivity | High for S(II) compounds. | High for thioureas/thiols. | Specific to ITC-derived thioureas. |
| Visual Result | White spots on violet/brown background. | Blue/Purple spots on light background. | Dark spots under UV |
| Stability | Spots fade as iodine sublimes (fixation required). | Stable for hours. | Permanent derivative; stable indefinitely. |
| Best Use Case | Trace analysis; checking reaction completion. | Confirming identity of thiourea derivatives. | Quantitative analysis; preventing volatility loss. |
Mechanistic Visualization (Graphviz)
The following diagram illustrates the decision logic for selecting the correct stain and the chemical pathway for the Iodine-Azide catalytic cycle.
Caption: Decision matrix for ITC detection. Green path indicates the recommended "Derivatization First" strategy to prevent analyte loss.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Ammonia Derivatization
Use this before running the TLC to prevent volatility issues and create a thiourea moiety that reacts strongly with stains.
-
Preparation: Take 50 µL of your reaction mixture or ITC sample.
-
Reaction: Add 50 µL of concentrated Ammonia (25% aq) or 2M
in Ethanol. -
Incubation: Let sit at room temperature for 10–15 minutes. (Aryl ITCs react rapidly; aliphatic may require 1 hr).
-
Application: Spot this mixture directly onto the silica plate. The ITC has now been converted to Aryl-Thiourea .
-
Elution: Develop the plate in your standard solvent system (e.g., Hexane:EtOAc). Note: The thiourea will be much more polar than the starting ITC.
Protocol B: Iodine-Azide Stain (The "Catalytic" Stain)
Best for: Maximum sensitivity. Detects the C=S bond of the thiourea or unreacted ITC.
Reagents:
-
Solution A: 1% Starch solution (boiled in water until clear).
-
Solution B: Sodium Azide (
) 2% in water. Caution: Toxic. -
Solution C: Iodine (
) 0.5% in 1% Potassium Iodide ( ) solution.
Workflow:
-
Mix: Combine 10 mL of Solution B and 50 mL of Solution A.
-
Spray 1: Spray the plate with this Azide/Starch mixture.
-
Spray 2: While moist, lightly spray with Solution C (Iodine).
-
Observation: The plate turns dark violet (Starch-Iodine complex). White spots appear immediately where the ITC/Thiourea catalyzes the reduction of Iodine to Iodide, breaking the colored complex.
Protocol C: Grote’s Reagent (Sodium Nitroprusside)
Best for: Specificity. Confirms the presence of the thiourea group.
Reagent Preparation:
-
Dissolve 0.5 g Sodium Nitroprusside in 10 mL water.
-
Add 0.5 g Hydroxylamine Hydrochloride and 1 g Sodium Bicarbonate .
-
Wait for gas evolution to cease.
-
Add 2 drops of Bromine . Filter the dark solution and dilute to 25 mL with water.
Workflow:
-
Spray the developed TLC plate heavily with the reagent.
-
Heat gently with a heat gun (optional, but often speeds up development).
-
Observation: Blue to Purple-Red spots develop on a light background within 10 minutes.
Troubleshooting & Scientific Integrity
-
False Negatives (Volatility): If you spot a pure ITC and see nothing, it likely evaporated. Always run a co-spot of the ammonia-derivatized sample (Protocol A) to confirm.
-
False Positives (Iodine-Azide): Thiols, sulfides, and thiones all trigger the iodine-azide reaction. It detects S(II), not just ITCs. Use Grote's reagent to differentiate if necessary.
-
Azide Safety: Sodium Azide is highly toxic and can form explosive metal azides in drain pipes. Quench waste with excess water and do not use metal spatulas/trays.
-
Background Fading: The Iodine-Azide plate background will fade as iodine sublimes. Photograph immediately.
References
-
Ciesielski, W. (2016). Iodine-Azide Reaction as a Detection System in TLC. ResearchGate. Link
-
BenchChem. (2025).[1][2] A Comparative Guide to Analytical Methods for Isothiocyanate Detection. Link
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link
-
Kishore, K. (2003). Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Link
-
EPFL. (2021). TLC Visualization Reagents and Protocols. EPFL Chemistry Dept. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
